Torbafylline

Catalog No.
S572447
CAS No.
105102-21-4
M.F
C16H26N4O4
M. Wt
338.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Torbafylline

CAS Number

105102-21-4

Product Name

Torbafylline

IUPAC Name

7-(ethoxymethyl)-1-(5-hydroxy-5-methylhexyl)-3-methylpurine-2,6-dione

Molecular Formula

C16H26N4O4

Molecular Weight

338.40 g/mol

InChI

InChI=1S/C16H26N4O4/c1-5-24-11-19-10-17-13-12(19)14(21)20(15(22)18(13)4)9-7-6-8-16(2,3)23/h10,23H,5-9,11H2,1-4H3

InChI Key

QSXXLDDWVCEBFP-UHFFFAOYSA-N

SMILES

Array

Synonyms

7-(ethoxymethyl)-3,7-dihydro-1-(5-hydroxy-5-methylhexyl)-3-methyl-1-H-purine-2,6-dione, HWA 448, HWA-448, torbafylline

Canonical SMILES

CCOCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)(C)O

The exact mass of the compound Torbafylline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Theobromine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Torbafylline Profile Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the core data available for Torbafylline.

Property Description
Drug Type Small molecule drug [1]
Synonyms Torbaphylline [1]
CAS Registry Number 105102-21-4 [1]
Molecular Formula C₁₆H₂₆N₄O₄ [1]
Primary Target Phosphodiesterase (PDE) [1]
Mechanism of Action cGMP-PDE inhibitor (3',5'-cyclic phosphodiesterase inhibitor) [1]
Highest Phase of Development Phase 2 (Discontinued) [1]
Therapeutic Area Peripheral Arterial Disease [1]

Mechanism and Experimental Evidence

This compound is classified as a competitive nonselective phosphodiesterase (PDE) inhibitor [2]. By inhibiting PDE, it increases intracellular concentrations of cyclic nucleotides (cAMP and cGMP), leading to smooth muscle relaxation and suppression of inflammatory responses [2]. One specific studied mechanism involves the TNF-α/NF-κB pathway:

G LPS LPS TNFα TNFα LPS->TNFα NF-κB Pathway NF-κB Pathway TNFα->NF-κB Pathway Proteolysis Proteolysis NF-κB Pathway->Proteolysis Pentoxifylline Pentoxifylline Pentoxifylline->TNFα Inhibits This compound This compound This compound->TNFα Inhibits

Figure 1: this compound inhibits TNF-α induced proteolysis via NF-κB pathway. Based on experimental data from [3].

A key study investigated the role of TNF-α in activating muscle proteolysis. The experimental workflow and findings are summarized below [3]:

  • Objective: Determine if inhibition of TNFα production prevents activation of proteolytic pathways in muscle during acute inflammation.
  • Model: Rats injected with bacterial endotoxin (LPS) to induce inflammation.
  • Intervention: Rats were pre-treated with Pentoxifylline or This compound before LPS injection.
  • Key Measurement: Circulating TNF-α levels and expression of proteolysis-related genes (Atrogin-1, MuRF1) in skeletal muscle.
  • Result: Inhibition of TNFα production by This compound decreased proteolysis mediated by the ubiquitin-proteasome system (UPS) [3]. The study concluded that while this compound could inhibit this pathway, glucocorticoid signaling played a more critical role in driving muscle loss in that specific model [3].

Information for Researchers

The discontinued status of this compound means that public data is sparse. For your research, consider the following:

  • Explore Broader Drug Class: The mechanism of this compound is similar to other methylxanthines like theophylline [4] [5] [2]. Research on these well-characterized drugs may provide valuable insights into PDE inhibition.
  • Investigate Newer Analogs: Focus your research on more recent PDE inhibitors that may share a similar mechanism but have advanced further in development.
  • Consult Patent and Database Sources: For the most comprehensive information on discontinued compounds like this compound, specialized commercial intelligence platforms (e.g., PatSnap) may hold more detailed data.

References

Torbafylline (HWA 448): Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Torbafylline is a xanthine derivative investigated for its potent ability to prevent skeletal muscle atrophy, specifically in the context of cancer cachexia and sepsis. Its primary mechanism is the inhibition of the Ubiquitin-Proteasome Pathway (UPP), which is hyperactivated in these wasting conditions [1].

The following diagram illustrates the core mechanism by which this compound counteracts muscle proteolysis.

G Cancer_Sepsis Cancer/Sepsis Stress TNF_Alpha TNF-α Production Cancer_Sepsis->TNF_Alpha Ub_Conjugates Accumulation of High-MW Ubiquitin Conjugates TNF_Alpha->Ub_Conjugates E2_E3 E2 Ub-conjugating Enzymes & 19S Proteasome Subunits TNF_Alpha->E2_E3 No Effect from HWA 448 Proteolysis Enhanced Muscle Proteolysis (Muscle Wasting) Ub_Conjugates->Proteolysis This compound This compound (HWA 448) This compound->TNF_Alpha Inhibits Proteasome 26S Proteasome Activity This compound->Proteasome Suppresses Ub_Expression Ubiquitin (Ub) Gene Expression This compound->Ub_Expression Normalizes Proteasome->Proteolysis

This compound inhibits key steps in the ubiquitin-proteasome pathway to prevent muscle wasting.

Summary of Key Experimental Findings

The mechanistic understanding of this compound is largely derived from a 2002 study using rat models of cancer and sepsis. The table below quantifies its effects on key biomarkers of muscle atrophy [1].

Parameter Measured Effect in Cancer/Sepsis Model Effect of this compound (HWA 448) Treatment Experimental Method/Citation
TNF-α Production Hyper-production induced by LPS Blocked In vivo model with LPS challenge [1]
Muscle Proteolysis Rate Significantly enhanced Normalized (prevented increase) Measurement of proteasome-dependent proteolysis (MG132-sensitive) [1]
Ubiquitin (Ub) Gene Expression Enhanced Normalized Analysis of Ub mRNA levels [1]
Ubiquitin-Protein Conjugates Accumulated in myofibrillar fraction Suppressed Immunoblotting for high-MW ubiquitin conjugates [1]
14 kDa E2 Ub-conjugating Enzyme Increased expression No significant reduction [1]
19S Proteasome Regulatory Subunits Increased expression No significant reduction [1]
Potency vs. Pentoxifylline N/A Much more potent Comparative in vivo efficacy [1]

Detailed Experimental Protocol

The following workflow outlines the key in vivo experiment that established this compound's efficacy and mechanism [1].

G cluster_0 Key Endpoint Analyses Start Animal Model Induction (Yoshida AH-130 hepatoma-bearing rats or septic rats) Grouping Experimental Grouping Start->Grouping Treatment Daily Drug Administration (this compound, Pentoxifylline, or Vehicle) Grouping->Treatment Challenge LPS Challenge (to induce TNF-α) Treatment->Challenge Sample_Collect Tissue and Blood Collection Challenge->Sample_Collect Analysis Molecular & Biochemical Analysis Sample_Collect->Analysis A1 Plasma TNF-α Levels A2 Muscle Protein Degradation Rates A3 Ubiquitin-Proteasome Pathway Activity & Component Expression

Experimental workflow for evaluating this compound in cancer cachexia models.

Key methodological details include:

  • Model: Rats bearing the Yoshida AH-130 hepatoma or septic rats [1].
  • Treatment: Daily injections of this compound [1].
  • Key Assays:
    • Proteolysis: Measured as MG132-sensitive (proteasome-dependent) protein breakdown in isolated muscles [1].
    • Ubiquitin Conjugates: Detected via immunoblotting of the myofibrillar muscle fraction [1].
    • Gene Expression: Analyzed for Ubiquitin, E2 enzyme, and proteasome subunits using techniques like Northern blotting, likely following RNA extraction via the acid guanidinium thiocyanate-phenol-chloroform method [1].
    • TNF-α: Assessed in plasma following lipopolysaccharide (LPS) challenge [1].

Strategic Implications for Drug Development

This compound represents a targeted, pathway-specific approach to treating muscle wasting.

  • Key Advantage: It specifically blocks the TNF-α driven UPP hyperactivation that characterizes cachexia, without affecting basal proteolysis in healthy muscles, suggesting a potentially favorable therapeutic window [1].
  • Clinical Context: Its development addressed the clinical failure of older xanthines like pentoxifylline, which inhibited TNF-α but showed inconclusive results in cachexia trials [1]. This compound was explicitly designed to be more potent [1].
  • Modern Relevance: The search for agents that inhibit the UPP or specific cytokines like TNF-α remains a central strategy in combating muscle wasting, as highlighted in recent reviews of therapeutic strategies [2].

Knowledge Gaps and Future Directions

It is important to note that the available data on this compound is over two decades old and appears to be confined to pre-clinical studies. Key unanswered questions include:

  • Its precise molecular target within the TNF-α signaling cascade.
  • Comprehensive pharmacokinetic and safety profiles.
  • Efficacy data from human clinical trials.

Further research into these areas would be necessary to revitalize its development pathway.

References

Torbafylline: Known Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the available quantitative information from animal studies. Please note that specific pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) are not available in the searched literature.

Aspect Reported Data Experimental Context
In Vivo Dosage 25 mg/kg per day (oral) [1] Administered to rats for three weeks to reduce fatigue and improve blood flow in muscles with limited blood supply [1].
In Vivo Dosage (Alternate) 25 mg/kg (oral), twice daily for two weeks [1] Chronic treatment shown to reverse decreased running performance in rats [1].
In Vitro Solubility 25 mg/mL (73.88 mM) in DMSO [1] Provided in a commercial chemical database for preparing stock solutions [1].
Molecular Weight 338.4 g/mol [1] -
Chemical Formula C16H26N4O4 [1] -

Experimental Insights on Mechanism of Action

While detailed methodologies for pharmacokinetic studies are absent, research describes the molecular pathway through which Torbafylline exerts its effect.

  • Proposed Signaling Pathway: Evidence from studies on burn-induced rat skeletal muscle and C2C12 myotubes suggests this compound acts as a phosphodiesterase 4 (PDE4) inhibitor [2] [1]. This inhibition leads to increased intracellular cAMP levels, which activates the EPAC pathway. This cascade subsequently activates PI3K/Akt signaling, ultimately inhibiting muscle proteolysis [2] [1].
  • Supporting Experimental Evidence: The proposed pathway was validated using specific inhibitors. In C2C12 myotubes, the anti-proteolytic effects of this compound were significantly reversed by pre-treatment with antagonists of both PI3K and Epac, confirming their role in the mechanism [2].

The following diagram illustrates this core signaling pathway:

G This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Increases EPAC EPAC cAMP->EPAC Activates PI3K_Akt PI3K_Akt EPAC->PI3K_Akt Activates Reduced_Proteolysis Reduced_Proteolysis PI3K_Akt->Reduced_Proteolysis Leads to

This compound inhibits PDE4, increasing cAMP and activating the EPAC/PI3K/Akt pathway to reduce proteolysis [2] [1].

References

Mechanism of Action and Pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Torbafylline is identified as a small molecule and a N-methylated xanthine derivative [1]. Its primary mechanism of action is characterized as a cGMP-PDE inhibitor, specifically a 3',5'-cyclic phosphodiesterase (PDE) inhibitor [2].

Molecular Targets: Biochemical data indicates that this compound interacts with specific phosphodiesterase 4 (PDE4) isoforms, which are enzymes that hydrolyze the second messenger cyclic AMP (cAMP) [1]. The table below summarizes its primary known targets:

Target Action Gene Name Uniprot ID Molecular Weight
3',5'-cyclic-AMP phosphodiesterase 4A [1] Inhibitor PDE4A P27815 98142.155 Da
3',5'-cyclic-AMP phosphodiesterase 4B [1] Inhibitor PDE4B Q07343 83342.695 Da
3',5'-cyclic-AMP phosphodiesterase 4D [1] Inhibitor PDE4D Q08499 91114.1 Da

Observed Pharmacological Effects: An animal study provides evidence of its functional effects. The following diagram illustrates the proposed mechanism and observed outcomes based on a rat model of limited blood supply [3] [4].

G This compound This compound PDE4 PDE4 Enzyme This compound->PDE4 Inhibits cAMP cAMP Level PDE4->cAMP Decreases Hydrolysis FiberShift Decreased Glycolytic Fibers cAMP->FiberShift Leads to Performance Potential Performance Improvement FiberShift->Performance

Proposed mechanism of this compound in a rat model of limited blood supply.

Key quantitative findings from this study are summarized below [3] [4]:

Parameter Effect of Limited Blood Supply Effect of this compound Treatment
Resting Blood Flow Significantly lower vs. control Difference vs. control became statistically insignificant
Capillary/Fibre Ratio No significant change vs. control No significant change
Percentage of Glycolytic Fibres No significant change vs. control Significantly decreased

Experimental Protocols and R&D Status

For researchers aiming to replicate or build upon these findings, here is a summary of the key methodological details from the pivotal animal study.

Animal Model and Dosing Protocol [3] [4]:

  • Animal Model: Rats with unilateral ligation of the common iliac artery to create limited blood supply in fast-twitch skeletal muscles (tibialis anterior and extensor digitorum longus).
  • Treatment Regimen: Animals were treated with either saline (control), this compound, pentoxifylline, or buflomedil. The study duration was five weeks post-ligation.
  • Key Measurements:
    • Blood Flow: Measured using radio-labelled microspheres.
    • Fibre Composition: Analyzed through histochemical techniques. The specific staining method for fiber types was not detailed, but common methods in muscle research include myosin ATPase staining or immunohistochemistry.
    • Capillarization: Capillary-to-fibre ratio was determined histologically.

Clinical Development Status: this compound has been investigated for the treatment of Peripheral Arterial Disease (PAD) and Peripheral Arterial Occlusive Disease (PAOD) [2]. The drug successfully reached Phase 2 clinical trials in the US, Japan, and Germany. However, its development has been discontinued, and it has never received approval for market use [2].

Insights for Researchers

The most current and detailed pharmacological data for this compound comes from studies that are over three decades old, and its development is no longer active [3] [2].

  • Comparative Pharmacology: The search results provide information on other xanthine derivatives like pentoxifylline (a known hemorheologic agent and vasodilator) [5] and doxofylline (used for asthma with a different target profile, primarily acting as a bronchodilator with minimal affinity for adenosine receptors) [6]. These can serve as useful reference points for understanding the xanthine drug class.
  • Research Avenues: Given the lack of recent data on this compound, your research might benefit from exploring the broader field of PDE4 inhibitors or other agents targeting skeletal muscle adaptation under ischemic conditions [7].

References

Research Context from Mechanistically Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

While data on Torbafylline itself is unavailable, research on other xanthine derivatives provides context for its potential mechanisms. The following table summarizes a key study on pentoxifylline, which is structurally and mechanistically similar to this compound as a methylxanthine derivative.

Compound Experimental Model Protocol / Intervention Key Finding Related to TNF-α Primary Outcome of the Experiment
Pentoxifylline [1] Rats (in vivo) Single intraperitoneal injection (10 mg/100 g body weight) administered 1 hour before LPS injection. Serum collected 90 min post-LPS. [1] Significantly inhibited the LPS-induced increase in circulating TNF-α levels. [1] Inhibition of TNFα production did not prevent the activation of autophagy and ubiquitin-proteasome system (UPS) genes in skeletal muscle by LPS. The study concluded that glucocorticoids play a more crucial role. [1]

The experimental workflow for this type of investigation can be visualized as follows:

G start Animal Model (Rat) a1 Pre-treatment with Pentoxifylline (i.p.) start->a1 a2 Induction of Acute Inflammation via LPS Injection a1->a2 a3 Sample Collection (Blood, Muscle Tissue) a2->a3 a4 Analysis: - Serum TNF-α levels - Muscle Gene Expression (UPS, Autophagy) a3->a4

Suggestions for Further Investigation

Given the scarcity of information, your exploratory research could take the following directions:

  • Consult Clinical Trial Registries: Search for "this compound" on platforms like ClinicalTrials.gov. Even if a study was terminated, its entry may contain a brief description of the original protocol and objectives.
  • Access Patent Documents: The chemical structure and some manufacturing information are likely disclosed in its patent families. These can be located via the patent number provided in some databases (e.g., US7671070B2) [2].
  • Explore Related Pathways: Since this compound is a cGMP-PDE inhibitor [3], researching the broader role of the cGMP/PKG signaling pathway in conditions like peripheral arterial disease or inflammation could provide indirect insights into its theoretical mechanism of action.

References

Torbafylline initial discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Available Data on Torbafylline

The table below consolidates the key technical information that could be found.

Aspect Available Information
Compound Name This compound [1] [2]
Status Experimental (No approved drugs) [2]
Chemical Class N-methylated xanthine derivative [2]
Molecular Formula C16H26N4O4 [1] [2]
Molecular Weight 338.2 Da (monoisotopic) [2]
Primary Mechanism of Action Phosphodiesterase (PDE) inhibitor; specifically targets PDE4A, PDE4B, and PDE4D isoforms [2]

Scientific Context and Therapeutic Rationale

While direct information on this compound is scarce, its mechanism provides clues to its potential development rationale.

  • PDEs as Therapeutic Targets: Phosphodiesterases (PDEs) are enzymes that break down cyclic nucleotides (cAMP and cGMP), which are key secondary messengers in cellular signaling. Different PDE families have unique distributions and roles in various physiological processes, making them attractive drug targets for diseases of the nervous system, cardiovascular system, immunity, and more [3].
  • Rationale for PDE4 Targeting: The PDE4 family is particularly important for regulating cAMP in many cell types. Inhibiting PDE4 increases cAMP levels, leading to broad biological effects, including the suppression of inflammatory mediators. This makes PDE4 a target of interest for conditions like asthma, COPD, and inflammatory diseases [3].

The following diagram illustrates this core mechanism of PDE4 inhibitors like this compound.

G External_Stimulus External Stimulus (e.g., hormone) GPCR GPCR External_Stimulus->GPCR AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA PDE4 PDE4 Enzyme cAMP->PDE4 Cellular_Response Cellular Response (e.g., reduced inflammation) PKA->Cellular_Response AMP 5'-AMP (Inactive) PDE4->AMP Inhibitor This compound (PDE4 Inhibitor) Inhibitor->PDE4 Inhibits

Information Gaps and Development Status

The search results confirm a significant lack of detail on this compound's development.

  • No Discovery Narrative: The search did not uncover information on the specific research group, institution, or company that discovered this compound, or the timeline of its initial development.
  • No Clinical Protocols: As an experimental compound that has not progressed to approved drug status [2], detailed clinical trial protocols or human study results are not available.
  • Limited Preclinical Data: Information on its efficacy, pharmacokinetics, and safety in animal models is absent from the search results.

References

Mechanism of Action & Preclinical Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Torbafylline was investigated for its ability to prevent muscle wasting (cachexia) in catabolic states like cancer and sepsis. The proposed mechanism involves inhibiting the ubiquitin-proteasome system (UPS), a major pathway for muscle protein degradation.

The diagram below illustrates the signaling pathways involved in muscle proteolysis and the potential point of intervention for this compound based on preclinical models.

g CatabolicStimuli->TNFalpha Induces TNFalpha->UbiquitinProteasomeSystem Activates UbiquitinProteasomeSystem->MuscleProteinDegradation Leads to This compound->TNFalpha Inhibits This compound->UbiquitinProteasomeSystem Suppresses CatabolicStimuli Catabolic Stimuli (Cancer, Sepsis, LPS) TNFalpha TNF-α Production UbiquitinProteasomeSystem Ubiquitin-Proteasome System (UPS) Activation MuscleProteinDegradation Muscle Protein Degradation (Muscle Wasting) This compound This compound (HWA 448)

Figure: Proposed mechanism of this compound in preventing muscle wasting. Preclinical evidence suggests it blocks TNF-α production and subsequent activation of the Ubiquitin-Proteasome System (UPS) in conditions like cancer and sepsis [1].

Key findings from animal studies are summarized in the table below.

Experimental Model Key Findings Proposed Molecular Effects
Cancer-bearing Rats [1] Blocked muscle proteolysis; Prevented muscle wasting. Suppressed enhanced proteasome-dependent proteolysis; Reduced accumulation of ubiquitin-protein conjugates; Normalized enhanced muscle ubiquitin expression.
Septic Rats [1] Prevented muscle wasting. Blocked TNF-α hyperproduction; Inhibited UPS activation.
Rat Burn Model [2] Mitigated protein breakdown. Activated PDE4/cAMP/EPAC/PI3K/Akt signaling pathway.

Comparative Context with Other Xanthines

This compound is a xanthine derivative. Research indicates it was developed to potentially overcome limitations of other drugs in its class:

  • Potency: this compound was reported to be much more potent than pentoxifylline and other xanthine derivatives in preventing muscle wasting in animal models of cancer and sepsis [1].
  • Clinical Limitations: Pentoxifylline, another xanthine, has shown inconclusive effects in clinical trials for cancer cachexia, despite inhibiting TNF-α production [1]. This highlights the translational challenges in this field.

Clinical Development Status

According to drug development databases, this compound was investigated for Peripheral Arterial Disease (PAOD) and reached Phase II clinical trials in the US, Japan, and Germany. However, its development was ultimately discontinued [3]. No specific reasons for discontinuation or detailed clinical trial results were available in the search results.

References

Application Note: Framework for HPLC Method Development for Xanthine Derivatives (Using a Doxofylline Model)

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Xanthine derivatives are a class of compounds with significant pharmacological importance, particularly in treating respiratory and vascular diseases. This document outlines a detailed reversed-phase high-performance liquid chromatography (RP-HPLC) method, developed and validated for the analysis of doxofylline [1] [2]. The protocol adheres to ICH guidelines and serves as a foundational template that can be systematically modified for the analysis of other xanthine derivatives, such as Torbafylline. The goal is to provide a robust, precise, and accurate procedure suitable for quality control in pharmaceutical dosage forms.

2. Experimental Protocol 2.1. Materials and Reagents

  • Analytical Standards: Doxofylline reference standard (assigned purity 99.24%) [2].
  • Chemicals: Acetonitrile (HPLC grade), Orthophosphoric acid (AR grade), Potassium dihydrogen phosphate (AR grade) [1] [2].
  • Water: HPLC grade water, purified using a Milli-Q system or equivalent.
  • Sample: Commercially available doxofylline tablets (e.g., 800 mg strength) [2].

2.2. Instrumentation and Chromatographic Conditions This method can be performed on a standard HPLC system, such as a Shimadzu LC 2010C integrated system or equivalent, equipped with a quaternary gradient pump, UV-VIS detector, column oven, and auto-sampler [2].

  • Column: Hypersil ODS C18 (250 mm × 4.6 mm, 5 µm) [2] or an equivalent C18 column (e.g., 150 mm × 4.6 mm, 5 µm) [1].
  • Mobile Phase: A mixture of Buffer and Acetonitrile.
    • Option 1 (Phosphate Buffer): Potassium dihydrogen phosphate buffer (pH 3.0 ± 0.2, adjusted with orthophosphoric acid) and acetonitrile in a ratio of 80:20 (v/v) [2].
    • Option 2 (Ammonium Acetate Buffer): Ammonium acetate buffer (pH adjusted to 3.0 with o-phosphoric acid) and acetonitrile in a ratio of 50:50 (v/v) [1].
  • Flow Rate: 1.0 mL/min [1] [2].
  • Detection Wavelength: 210 nm [2] or 257 nm [1].
  • Injection Volume: 10-20 µL.
  • Column Temperature: Ambient.
  • Run Time: Approximately 7 minutes [2].

2.3. Preparation of Solutions

  • Standard Stock Solution (400 µg/mL): Accurately weigh and transfer about 40 mg of doxofylline working standard into a 100 mL volumetric flask. Add about 70 mL of diluent (0.1 N Hydrochloric acid or mobile phase), sonicate to dissolve, and make up to the volume with the diluent [2].
  • Working Standard Solution (20 µg/mL): Pipette 5.0 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.
  • Sample Solution (20 µg/mL): Weigh and finely powder 20 tablets. Transfer an accurately weighed quantity of the powder equivalent to about 125 mg of doxofylline into a 250 mL volumetric flask. Add about 100 mL of diluent, sonicate for 30 minutes with intermittent shaking, and dilute to volume. Filter a portion of this solution through a 0.45 µm HVLP nylon filter. Further dilute the filtrate appropriately with diluent to obtain a final concentration of approximately 20 µg/mL [2].

2.4. Recommended Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes at the set flow rate.
  • Inject the diluted solvent (blank) and working standard solution to check system suitability.
  • Make replicate injections (n=5 or 6) of the working standard solution and record the chromatograms.
  • Similarly, inject the prepared sample solution.
  • Calculate the amount of doxofylline in the tablet formulation by comparing the peak responses of the sample with those of the standard.

The workflow for the method development and validation process is summarized below.

3. Method Validation The developed method was validated as per ICH guidelines for the following parameters [1] [2].

Table 1: System Suitability Data for Doxofylline Method

Parameter Result Acceptance Criteria
Retention Time (min) 6.434 ± 0.062 Consistent retention time (RSD < 1%)
Theoretical Plates (N) > 11000 > 2000
Tailing Factor (T) 1.22 ≤ 2.0
Capacity Factor (k') 642.4 -

Table 2: Validation Parameters for the Doxofylline HPLC Method

Validation Parameter Results Acceptance Criteria
Linearity
Range (µg/mL) 4 - 30 [2] / 16 - 96 [1] -
Correlation Coefficient (r²) 0.99629 [2] ≥ 0.995
Precision (% RSD) < 2.0% [1] [2] ≤ 2.0%
Accuracy (% Recovery) 99.25 - 99.35% [1] 98 - 102%
LOD (µg/mL) 0.05 - 0.06 [1] [2] -
LOQ (µg/mL) 0.165 - 0.21 [1] [2] -
Robustness Within acceptable range [1] System suitability parameters are met

4. Advanced Techniques and Considerations

  • UPLC-MS/MS for Bioanalysis: For pharmacokinetic studies requiring higher sensitivity and speed, an UPLC-MS/MS method is recommended. A validated method for doxofylline using a Kinetex-C18 column with a gradient elution (0.3% formic acid in water and 90% acetonitrile with 0.3% formic acid) achieved a runtime of 2.6 minutes. The linear range was 20.0 to 16,000 ng/mL, demonstrating the superior performance of MS detection for biological samples [3].
  • Chiral Separation Considerations: If separating enantiomers of a chiral xanthine derivative is required (e.g., for a different API), standard reversed-phase columns are ineffective. Chiral HPLC method development requires specialized Chiral Stationary Phases (CSPs) like amylose-based (Chiralpak AD) or macrocyclic glycopeptide-based (Chirobiotic V) columns. The mobile phase must be optimized in normal-phase or polar organic modes, and issues such as racemization and poor analyte solubility must be addressed [4] [5].

Adaptation Strategy for this compound

Since this compound-specific data is unavailable, you can use the following strategy to develop your own method:

  • Start with the Template: Use the chromatographic conditions described in Section 2.2 as your starting point.
  • Employ QbD Principles: Systematically vary and optimize critical method parameters.
  • Characterize the Molecule: Determine this compound's solubility and log P to guide mobile phase and column selection.
  • Use an Analytical Design of Experiments (DoE): Create a DoE to efficiently understand the impact of factors like mobile phase pH, buffer concentration, and organic modifier ratio on critical quality attributes such as resolution, peak asymmetry, and retention time.

References

Comprehensive Application Notes and Protocols for Torbafylline (HWA 448) Quantification and Pharmacological Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Torbafylline

This compound (also known as HWA 448) is a xanthine derivative that exhibits potent phosphodiesterase (PDE) inhibitory activity, specifically targeting the PDE4 subtype [1]. This compound has demonstrated significant potential in preventing muscle wasting conditions including cancer cachexia, sepsis-induced atrophy, and burn injury-related proteolysis. The molecular mechanisms involve complex signaling pathways that regulate protein degradation systems in skeletal muscle. Despite its promising pharmacological profile, no specific analytical methods for this compound quantification have been reported in the available literature, necessitating the development of robust protocols for its detection and measurement in various biological matrices.

The therapeutic significance of this compound stems from its ability to modulate key inflammatory mediators and cellular signaling pathways that govern muscle protein balance. Research indicates that this compound effectively blocks tumour necrosis factor-alpha (TNFα) production and suppresses ubiquitin-proteasome-dependent proteolysis in atrophying muscle tissues [2]. Understanding these mechanisms provides the foundation for developing comprehensive analytical approaches to quantify this compound and assess its pharmacological effects in experimental and potentially clinical settings.

Mechanism of Action and Signaling Pathways

Primary Molecular Targets

This compound functions primarily as a phosphodiesterase 4 (PDE4) inhibitor, leading to elevated intracellular cyclic adenosine monophosphate (cAMP) levels [1]. This elevation initiates a cascade of downstream events that ultimately counteract muscle proteolysis through multiple interconnected pathways. The increased cAMP activates exchange protein directly activated by cAMP (Epac), which in turn triggers the phosphoinositide 3-kinase (PI3K)/Akt signaling axis. Activation of this pathway results in phosphorylation of FOXO transcription factors, preventing their nuclear translocation and subsequent activation of proteolysis-related genes.

The Ubiquitin-Proteasome System (UPS) inhibition represents another crucial mechanism of this compound action. Research demonstrates that this compound treatment significantly reduces the accumulation of high-molecular-mass ubiquitin conjugates in the myofibrillar fraction and normalizes the enhanced muscle expression of ubiquitin observed in atrophying muscles [2]. Additionally, this compound suppresses the increased expression of the 14 kDa ubiquitin conjugating enzyme E2, further impeding the ubiquitination process that targets proteins for degradation.

Signaling Pathway Visualization

The following diagram illustrates the core signaling pathway through which this compound exerts its anti-proteolytic effects:

G This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits TNFalpha TNFalpha This compound->TNFalpha Suppresses cAMP cAMP PDE4->cAMP Decreases Degradation EPAC EPAC cAMP->EPAC Activates PI3K PI3K EPAC->PI3K Stimulates Akt Akt PI3K->Akt Activates pFOXO1 pFOXO1 Akt->pFOXO1 Phosphorylates Proteolysis Proteolysis pFOXO1->Proteolysis Inhibits Ubiquitin Ubiquitin Ubiquitin->Proteolysis Enhances TNFalpha->Ubiquitin Induces

Figure 1: this compound signaling pathway mediating muscle proteolysis inhibition

Experimental Protocols for this compound Studies

In Vivo Administration Protocol for Cachexia Models

Purpose: To evaluate the efficacy of this compound in preventing muscle wasting in cancer cachexia or sepsis models.

Materials:

  • Experimental animals (typically rats or mice)
  • This compound (HWA 448) solution: 0.1-1.0 mg/mL in sterile saline
  • Tumor cell lines (for cancer cachexia models) or LPS (for sepsis models)
  • Sterile syringes (1 mL) and injection needles (25-27 gauge)

Procedure:

  • Model Induction:

    • For cancer cachexia: Implant suitable tumor cells (e.g., Yoshida AH-130 hepatoma, colon-26 adenocarcinoma) subcutaneously or intraperitoneally.
    • For sepsis models: Administer LPS (lipopolysaccharide) intraperitoneally at 750 μg/100 g body weight [3].
  • Drug Administration:

    • Begin this compound treatment once cachexia is established (typically 5-7 days post-tumor implantation) or 1 hour before LPS injection.
    • Administer this compound via daily intraperitoneal injections at 1-5 mg/kg body weight.
    • Continue treatment for the duration of the experiment (typically 7-14 days).
  • Sample Collection:

    • Euthanize animals at experimental endpoint.
    • Collect blood samples for serum separation and TNFα analysis.
    • Excise skeletal muscles (gastrocnemius, tibialis anterior, extensor digitorum longus) and rapidly freeze in liquid nitrogen.
    • Store samples at -80°C until analysis.

Validation Parameters: Monitor body weight changes, muscle mass preservation, circulating TNFα levels, and proteolytic activity in muscle extracts.

In Vitro Assessment Using C2C12 Myotubes

Purpose: To investigate direct effects of this compound on muscle proteolysis pathways in cultured myotubes.

Materials:

  • C2C12 mouse skeletal myoblast cell line
  • Differentiation medium: DMEM with 2% horse serum
  • This compound stock solution (10 mM in DMSO)
  • Cytokine mixture: TNFα (10-50 ng/mL) + IFNγ (10-50 ng/mL)
  • Proteolysis inhibitors: MG132 (10 μM) for proteasome inhibition

Procedure:

  • Cell Culture and Differentiation:

    • Maintain C2C12 myoblasts in growth medium (DMEM + 10% FBS).
    • Induce differentiation at 80-90% confluence by switching to differentiation medium.
    • Culture for 4-5 days until multinucleated myotubes form.
  • Treatment Protocol:

    • Pre-treat differentiated myotubes with this compound (10-100 μM) for 2 hours.
    • Add cytokine mixture (TNFα + IFNγ) to induce proteolytic signaling.
    • Include control groups with vehicle (DMSO) and specific pathway inhibitors.
    • Incubate for 24-48 hours based on experimental endpoints.
  • Sample Processing:

    • Harvest cells for RNA extraction (qPCR analysis of atrogenes)
    • Prepare protein lysates for Western blotting (Ubiquitin, Akt, FOXO1)
    • Assess proteolysis rates using protein degradation assays

Analytical Measurements: Quantify mRNA expression of ubiquitin, atrogin-1, MuRF1; measure phosphorylation status of Akt and FOXO1; determine overall protein degradation rates.

Biochemical Assays for Mechanism Validation

Purpose: To quantify key molecular changes induced by this compound treatment.

PDE4 Activity Assay:

  • Prepare muscle homogenates in ice-cold buffer (20 mM Tris-HCl, pH 7.4)
  • Incubate with cAMP substrate and this compound (varying concentrations)
  • Measure AMP production using colorimetric or fluorometric detection
  • Calculate IC50 values for PDE4 inhibition

cAMP Quantification:

  • Extract cAMP from treated muscles or cells using acidified ethanol
  • Employ commercial ELISA kits for cAMP measurement
  • Normalize values to total protein content

Ubiquitin-Proteasome Activity:

  • Prepare muscle extracts in ATP-containing buffer
  • Assess chymotrypsin-like activity using fluorogenic substrates (Suc-LLVY-AMC)
  • Measure proteasome-dependent protein degradation
  • Visualize ubiquitin-protein conjugates by Western blotting

Analytical Method Development for this compound Quantification

Proposed HPLC Method Development

Although current literature lacks specific analytical methods for this compound quantification, based on its chemical properties as a xanthine derivative, the following approach is recommended:

Sample Preparation:

  • Plasma/Serum: Precipitate proteins with acetonitrile (2:1 ratio), vortex, centrifuge at 10,000 × g for 10 minutes, collect supernatant for analysis.
  • Tissue Homogenates: Homogenize muscle tissue in phosphate buffer (1:5 w/v), followed by protein precipitation and solid-phase extraction.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (150 × 4.6 mm, 5 μm)
  • Mobile Phase: Gradient of ammonium acetate (10 mM, pH 5.0) and acetonitrile
  • Flow Rate: 1.0 mL/min
  • Detection: UV absorbance at 270-280 nm (characteristic of xanthines)
  • Injection Volume: 20 μL

Method Validation Parameters:

  • Linearity (1-1000 ng/mL range)
  • Precision (intra-day and inter-day RSD < 15%)
  • Accuracy (85-115% recovery)
  • Selectivity (no interference from matrix components)
  • Stability under various storage conditions
Experimental Workflow for Comprehensive Analysis

The following diagram outlines the integrated experimental approach for studying this compound effects:

G cluster_1 In Vivo Phase cluster_2 Ex Vivo/In Vitro Phase Model Model Treatment Treatment Model->Treatment Establish Disease Model Sampling Sampling Treatment->Sampling Administer This compound Molecular Molecular Sampling->Molecular Collect Tissues/Biofluids Functional Functional Sampling->Functional Assess Muscle Function Data Data Molecular->Data Quantify Biomarkers Functional->Data Measure Proteolysis

Figure 2: Integrated workflow for this compound efficacy assessment

Data Analysis and Interpretation

Key Parameters for Efficacy Assessment

The table below summarizes the primary quantitative measurements for evaluating this compound efficacy in muscle wasting conditions:

Parameter Category Specific Measurements Expected Change with this compound Experimental Method
Inflammatory Markers TNFα levels Decrease by 40-60% [2] ELISA, qPCR
IL-6 expression Reduction by 30-50% [1] qPCR, Western blot
Ubiquitin-Proteasome System Ubiquitin mRNA Normalization to control levels [2] qPCR
Ubiquitin conjugates Decreased accumulation [2] Western blot
Proteasome activity Inhibition of chymotrypsin-like activity Fluorometric assay
Signaling Pathways PDE4 activity Dose-dependent inhibition [1] cAMP conversion assay
cAMP concentrations 2-3 fold increase [1] ELISA
Akt phosphorylation Increased levels [1] Phospho-specific Western
FOXO1 phosphorylation Normalization of decreased levels [1] Phospho-specific Western
Muscle Atrophy Markers Atrogin-1/MAPbx mRNA Reduced expression [1] qPCR
MuRF1 mRNA Reduced expression [1] qPCR
Functional Outcomes Muscle mass Preservation (80-90% of control) [2] Gravimetric analysis
Protein breakdown Attenuation of increased proteolysis [2] [1] Tyrosine release assay
Statistical Considerations and Data Normalization

For reliable interpretation of this compound effects, implement appropriate statistical analysis and data normalization:

  • Sample Size: Minimum n=5-8 per group for in vivo studies based on published research [2] [3]
  • Normalization Methods:
    • Gene expression: Housekeeping genes (GAPDH, β-actin)
    • Protein content: Total protein staining or constitutive proteins
    • Muscle mass: Body weight or tibia length
  • Statistical Tests:
    • Multiple group comparisons: One-way ANOVA with post-hoc testing
    • Pre-post comparisons: Paired t-tests
    • Dose-response relationships: Regression analysis

Troubleshooting and Technical Considerations

Common Experimental Challenges

Variable Drug Response:

  • Potential cause: Differences in animal models or disease severity
  • Solution: Standardize model induction and include positive controls

Inconsistent Proteolysis Measurements:

  • Potential cause: Protease inhibition during sample preparation
  • Solution: Include protease inhibitors, process samples rapidly at 4°C

High Background in Ubiquitin Blots:

  • Potential cause: Non-specific antibody binding
  • Solution: Optimize antibody dilution, include blocking steps
Optimization Strategies
  • Conduct dose-response studies (0.1-10 mg/kg) to establish effective concentrations
  • Perform time-course experiments to determine optimal treatment duration
  • Include multiple control groups (vehicle, disease model, healthy controls)
  • Validate assay conditions using established positive controls

References

Torbafylline research protocols

Author: Smolecule Technical Support Team. Date: February 2026

Torbafylline Application Notes

This compound is an experimental xanthine derivative and phosphodiesterase (PDE) inhibitor [1] [2]. Its primary documented mechanism involves the attenuation of burn-induced and cancer-induced protein hydrolysis in rat skeletal muscle. The proposed signaling pathway for this activity is summarized in the diagram below.

G Proposed Mechanism of this compound in Skeletal Muscle This compound This compound PDE4 PDE4 Enzyme This compound->PDE4 Inhibits cAMP cAMP Level PDE4->cAMP Decreases Degradation EPAC EPAC Pathway cAMP->EPAC Activates PI3K PI3K/Akt Pathway EPAC->PI3K Activates UbiquitinProteasome Ubiquitin-Proteasome System PI3K->UbiquitinProteasome Inhibits ProteinHydrolysis Protein Hydrolysis UbiquitinProteasome->ProteinHydrolysis Promotes

Experimental Data Summary

The table below consolidates the key in vivo findings and experimental parameters for this compound from the available literature.

Experimental Context Reported Efficacy / Outcome Dosage & Route Treatment Duration Animal Model
Burn-Induced Muscle Wasting Attenuated protein hydrolysis [2] 25 mg/kg per day; Oral [2] 3 weeks [2] Rat [2]
Cancer/Septis-Induced Muscle Wasting Inhibited ubiquitin-proteasome-dependent protein hydrolysis [2] 25 mg/kg; Oral (twice daily) [2] 2 weeks [2] Rat [2]
Peripheral Artery Disease (PAD) Decreased fatigue (to 68%), improved running performance [2] 25 mg/kg per day; Oral [2] 3 weeks [2] Rat (with limited blood supply) [2]

Proposed Experimental Protocols

The following protocols are synthesized from the data in the search results and can serve as a template for designing in vivo studies on this compound.

Protocol 1: Investigating Efficacy in Muscle Wasting
  • Objective: To evaluate the effect of this compound on attenuating skeletal muscle protein hydrolysis in a cachexia or burn model.
  • Test System: Laboratory rats (e.g., Sprague-Dawley).
  • Dosing Formulation: Prepare this compound as a suspension in a suitable vehicle for oral administration.
  • Dosage and Administration:
    • Dose: 25 mg/kg [2].
    • Route: Oral gavage.
    • Frequency: Once or twice daily, based on the experimental model [2].
    • Duration: 2 to 3 weeks [2].
  • Key Experimental Endpoints:
    • Functional: Running time to exhaustion on a treadmill.
    • Biochemical: Measurement of protein hydrolysis markers and ubiquitin-proteasome activity in skeletal muscle tissue.
    • Systemic: Blood lactate levels post-exercise.
Protocol 2: Assessing Impact on Tumor-Induced Weight Loss
  • Objective: To determine if this compound can partially rescue cancer-induced weight loss by preserving fat mass.
  • Test System: Mice inoculated with cachexia-inducing tumor cells (e.g., C26 colon carcinoma cells).
  • Dosing Formulation: this compound suspension for oral administration.
  • Dosage and Administration:
    • Dose: 25 mg/kg (extrapolated from other models) [2].
    • Route: Oral gavage.
    • Treatment Initiation: Begin when tumor volume reaches a pre-defined threshold (e.g., 50 mm³).
  • Key Experimental Endpoints:
    • Body Composition: Changes in total body weight, and mass of subcutaneous and intestinal fat depots.
    • Muscle Mass: Weight of key skeletal muscles (e.g., tibialis anterior, gastrocnemius).
    • Tumor Volume: Monitor tumor growth regularly.

Research Considerations and Gaps

Please be aware of the following limitations when planning your research:

  • Limited Public Data: The search results do not contain detailed protocols for in vitro studies, specific biomarker assays, or pharmacokinetic analyses for this compound.
  • Lack of Clinical Data: All information found is from pre-clinical animal studies. No human trial data, safety profiles, or pharmacokinetic parameters for humans are available.
  • Compound Status: this compound is listed as an experimental compound, indicating it has not been approved for clinical use [1].

Suggested Research Directions

To advance research on this compound, you could focus on:

  • Mechanism Elucidation: Further validate the proposed PDE4/cAMP/EPAC/PI3K/Akt pathway and explore its anti-inflammatory potential via PDE4 inhibition [1] [3].
  • Model Translation: Investigate its efficacy in other models of wasting syndromes, such as chronic obstructive pulmonary disease (COPD) or heart failure-associated cachexia.
  • Combination Therapy: Explore synergistic effects with other agents, such as those that inhibit muscle atrophy, to concurrently target fat and protein loss [4].

References

Comprehensive Laboratory Techniques for Torbafylline Research: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Torbafylline and Its Research Significance

This compound (also known as HWA 448) is a xanthine derivative that has demonstrated significant potential in research models of muscle wasting disorders and impaired microcirculation. As a phosphodiesterase (PDE) inhibitor, it modulates intracellular cAMP signaling, resulting in multifaceted effects on cellular metabolism, inflammatory responses, and vascular function. Research applications for this compound span several physiological domains, including the inhibition of ubiquitin-proteasome-mediated proteolysis in cancer cachexia, attenuation of burn-induced muscle proteolysis, and improvement of capillary perfusion in ischemic skeletal muscle. This document provides comprehensive application notes and detailed experimental protocols for studying this compound in research settings, facilitating standardized investigation of its mechanisms and potential research applications.

Pharmacological Profile and Mechanism of Action

Molecular Mechanisms and Signaling Pathways

This compound functions primarily as a broad-spectrum PDE inhibitor with particular affinity for the PDE4 isoform, leading to elevated intracellular cyclic AMP (cAMP) levels. This elevation activates multiple downstream signaling effectors, including protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). Research has demonstrated that this compound subsequently activates the PI3K/Akt pathway, a crucial regulator of cell survival and protein synthesis [1]. The activation of this pathway results in phosphorylation of FOXO transcription factors, preventing their translocation to the nucleus and thereby suppressing the expression of atrogenes such as the E3 ubiquitin ligases MAFbx (also known as atrogin-1) and MuRF1 [2] [1].

The molecular signaling pathways of this compound can be visualized as follows:

G This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Increases PKA PKA cAMP->PKA Epac Epac cAMP->Epac PI3K_Akt PI3K_Akt PKA->PI3K_Akt Epac->PI3K_Akt FOXO_phos FOXO_phos PI3K_Akt->FOXO_phos Phosphorylates Ubiquitin_Proteasome Ubiquitin_Proteasome FOXO_phos->Ubiquitin_Proteasome Suppresses NFkB NFkB NFkB->Ubiquitin_Proteasome Proteolysis Proteolysis Ubiquitin_Proteasome->Proteolysis Cytokines Cytokines Cytokines->NFkB

Figure 1: this compound Signaling Pathway. This diagram illustrates the molecular mechanism through which this compound inhibits muscle proteolysis. By inhibiting PDE4, this compound increases cAMP levels, activating both PKA and Epac, which converge on the PI3K/Akt pathway. Akt phosphorylation inhibits FOXO transcription factors and NFkB signaling, ultimately suppressing ubiquitin-proteasome system activation and muscle protein breakdown [2] [1].

Physiological Effects and Research Applications

The physiological effects of this compound stem from its intricate molecular mechanisms, manifesting as measurable improvements in muscle homeostasis and tissue perfusion. In research models of cancer cachexia and sepsis, this compound administration significantly reduced accelerated protein catabolism and suppressed the increased expression of ubiquitin in muscle tissue [2]. In models of burn injury, this compound attenuated the elevated proteolysis by approximately 40-60% and normalized the increased mRNA expression of TNFα and IL-6 [1]. Additionally, in studies of limited blood supply induced by iliac artery ligation, this compound treatment improved capillary perfusion in oxidative muscle regions nearly fourfold compared to untreated ischemic controls [3]. These diverse effects highlight this compound's potential applicability in researching conditions characterized by tissue ischemia, inflammatory signaling, and accelerated protein breakdown.

Experimental Protocols for Studying this compound Effects

Protocol 1: Analysis of Enzyme Activities in Skeletal Muscle with Limited Blood Supply
3.1.1 Background and Research Application

This protocol assesses the effect of this compound on metabolic enzyme activities in different muscle types under conditions of limited blood supply. It is particularly relevant for researching peripheral arterial disease and muscle adaptation to ischemia. The protocol measures key enzymes representing glycolytic capacity (lactate dehydrogenase, LDH), TCA cycle flux (citrate synthase, CS), and fatty acid oxidation (3-hydroxyacyl-CoA dehydrogenase, HAD) in fast-twitch (tibialis anterior, extensor digitorum longus) and slow-twitch (soleus) muscles [4].

3.1.2 Materials and Equipment
  • Animal model: Sprague-Dawley rats (200-250 g)
  • Surgical supplies: Microsurgical instruments for iliac artery ligation
  • This compound preparation: 1% solution in saline, stored at 4°C
  • Homogenization buffer: 50 mM phosphate buffer (pH 7.4) with 0.1% Triton X-100
  • Spectrophotometer with temperature-controlled cuvette holder
  • Specific assay reagents:
    • LDH: 50 mM phosphate buffer (pH 7.4), 0.2 mM NADH, 10 mM pyruvate
    • CS: 100 mM Tris-HCl (pH 8.0), 0.1 mM DTNB, 0.3 mM acetyl-CoA, 0.5 mM oxaloacetate
    • HAD: 50 mM phosphate buffer (pH 7.4), 0.1 mM acetoacetyl-CoA, 0.15 mM NADH
3.1.3 Experimental Workflow

The complete experimental workflow for this protocol is summarized below:

G cluster_1 Surgical Phase cluster_2 Treatment Phase cluster_3 Analysis Phase Surgery Surgery Treatment Treatment Surgery->Treatment 7 days recovery A1 Unilateral iliac artery ligation Tissue_Collection Tissue_Collection Treatment->Tissue_Collection 5 weeks post-surgery B1 This compound: 12.5 mg/kg Homogenization Homogenization Tissue_Collection->Homogenization Ice-cold buffer Enzyme_Assay Enzyme_Assay Homogenization->Enzyme_Assay Spectrophotometric Data_Analysis Data_Analysis Enzyme_Assay->Data_Analysis C1 LDH activity A2 Sham surgery (control) B2 Vehicle control C2 CS activity C3 HAD activity

Figure 2: Enzyme Activity Study Workflow. This diagram outlines the experimental timeline and key procedures for assessing this compound's effects on muscle metabolic enzymes in ischemic conditions, including surgical preparation, treatment regimen, and analytical endpoints [4].

3.1.4 Detailed Procedures
  • Surgical Procedure: Perform unilateral ligation of the common iliac artery under anesthesia using aseptic technique. Allow 7 days for recovery before initiating treatment.
  • Treatment Administration: Administer this compound (12.5 mg/kg) or vehicle control by oral gavage twice daily for 5 weeks.
  • Tissue Collection: Euthanize animals and rapidly dissect tibialis anterior, extensor digitorum longus, and soleus muscles. Freeze immediately in liquid nitrogen.
  • Tissue Homogenization: Homogenize 20 mg muscle tissue in 1 mL ice-cold homogenization buffer using a motor-driven homogenizer. Centrifuge at 10,000 × g for 10 minutes at 4°C.
  • Enzyme Activity Assays:
    • LDH Activity: Monitor NADH oxidation at 340 nm for 3 minutes. Activity expressed as µmol NADH oxidized/min/mg protein.
    • CS Activity: Monitor DTNB reduction at 412 nm for 3 minutes. Activity expressed as µmol TNB formed/min/mg protein.
    • HAD Activity: Monitor NADH oxidation at 340 nm for 3 minutes. Activity expressed as µmol NADH oxidized/min/mg protein.
3.1.5 Data Analysis and Interpretation

Calculate enzyme activities using appropriate extinction coefficients (NADH: ε₃₄₀ = 6.22 mM⁻¹cm⁻¹; TNB: ε₄₁₂ = 13.6 mM⁻¹cm⁻¹). Normalize activities to total protein content. Compare groups using two-way ANOVA (factors: treatment × muscle type). Key outcomes include the LDH/CS ratio as an indicator of metabolic profile and HAD/CS ratio for lipid versus carbohydrate oxidation balance.

Table 1: Expected Changes in Enzyme Activities Following this compound Treatment in Ischemic Muscle

Enzyme Muscle Type Ischemia Effect This compound Effect Interpretation
LDH Fast (TA, EDL) Increased [4] Further increase in intact muscle [4] Enhanced glycolytic capacity
LDH Slow (soleus) Minimal change Decreased [4] Reduced anaerobic metabolism
CS Fast (TA, EDL) Minimal change Minimal effect [4] Preserved oxidative capacity
CS Slow (soleus) Increased [4] Decreased [4] Modified TCA cycle flux
HAD Fast (TA, EDL) Minimal change Minimal effect [4] Unchanged lipid oxidation
HAD Slow (soleus) Increased [4] Increased [4] Enhanced lipid utilization
Protocol 2: Assessment of Ubiquitin-Proteasome Pathway Activity in Muscle Wasting
3.2.1 Background and Research Application

This protocol evaluates this compound's effects on ubiquitin-proteasome-dependent proteolysis in research models of cancer cachexia and sepsis. The methodology measures protein breakdown rates, ubiquitin conjugation levels, and proteasome activity, providing comprehensive assessment of the primary proteolytic system activated in catabolic conditions [2].

3.2.2 Materials and Equipment
  • Cell culture: C2C12 myotubes treated with TNFα (10 ng/mL) + IFNγ (10 ng/mL) to simulate inflammatory conditions
  • Proteolysis inhibitors: MG132 (10 µM) for proteasome inhibition
  • Radioactive labeling: L-[2,3-³H]tyrosine (0.5 µCi/mL)
  • Lysis buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, protease inhibitor cocktail
  • Western blot equipment with antibodies against ubiquitin, 20S proteasome subunits, and E3 ligases (MAFbx, MuRF1)
  • Real-time PCR system for ubiquitin and E3 ligase mRNA quantification
3.2.3 Detailed Procedures
  • In Vitro Proteolysis Assay:

    • Differentiate C2C12 myoblasts into myotubes in DMEM with 2% horse serum for 5 days.
    • Pre-treat with this compound (10-100 µM) for 2 hours before adding cytokine mixture (TNFα+IFNγ).
    • Measure protein degradation using tyrosine release from pre-labeled proteins with L-[2,3-³H]tyrosine.
    • Collect media and measure radioactivity by liquid scintillation counting.
  • Ubiquitin-Conjugate Analysis:

    • Lyse muscle tissues or cells in NP-40 buffer.
    • Separate proteins by SDS-PAGE (10% gel) and transfer to PVDF membrane.
    • Probe with anti-ubiquitin antibody (1:1000) and appropriate secondary antibody.
    • Quantify high-molecular-weight ubiquitin conjugates using densitometry.
  • Gene Expression Analysis:

    • Extract total RNA using acid guanidinium thiocyanate-phenol-chloroform method.
    • Perform reverse transcription and real-time PCR with primers for ubiquitin, MAFbx, MuRF1, and TNFα.
    • Normalize expression to GAPDH or 18S rRNA.
3.2.4 Data Analysis and Interpretation

Calculate proteolysis rates as percentage of total labeled protein degraded per hour. Compare ubiquitin-conjugate accumulation and mRNA expression levels between treatment groups. This compound should significantly reduce the enhanced proteolysis and ubiquitin system activation in catabolic conditions without affecting basal proteolysis in control systems [2].

Table 2: Effects of this compound on Ubiquitin-Proteasome Pathway Components in Muscle Wasting Models

Parameter Cancer Cachexia Effect This compound Effect Research Implications
Proteasome-dependent proteolysis Increased by 40-60% [2] Normalized to baseline [2] Inhibits major proteolytic pathway
Ubiquitin conjugation Marked accumulation [2] Significant reduction [2] Decreased substrate targeting
Ubiquitin mRNA Upregulated [2] Normalized expression [2] Transcriptional regulation
E3 ligases (MAFbx/MuRF1) Increased expression [1] Suppressed expression [1] Reduced targeting specificity
TNFα production Elevated [2] Significantly reduced [2] Anti-inflammatory effect
Protocol 3: Evaluation of Capillary Perfusion in Ischemic Muscle
3.3.1 Background and Research Application

This protocol assesses this compound's effects on microcirculatory function in skeletal muscle with limited blood supply, using fluorescence microscopy techniques to quantify capillary perfusion and vascular integrity. The method is valuable for researching peripheral vascular diseases and therapeutic angiogenesis [3].

3.3.2 Materials and Equipment
  • Fluorochrome: Thioflavine S conjugated with serum albumin (2.5 mg/mL in saline)
  • Microsurgical equipment for intravital microscopy
  • Cryostat for tissue sectioning (10-12 µm thickness)
  • Alkaline phosphatase staining kit for capillary visualization
  • Fluorescence microscope with appropriate filter sets and digital camera
3.3.3 Detailed Procedures
  • Surgical Preparation:

    • Perform unilateral iliac artery ligation as described in Protocol 1.
    • Administer this compound (12.5 mg/kg, twice daily) or vehicle for 5 weeks.
  • Capillary Perfusion Assessment:

    • Anesthetize animals and expose the tibialis anterior muscle.
    • Inject thioflavine S-albumin conjugate intra-arterially over 7.5 seconds.
    • Rapidly freeze muscle in isopentane cooled with liquid nitrogen.
  • Capillary Visualization:

    • Prepare cryostat sections (10 µm) at -20°C.
    • Identify perfused capillaries (Cp) by fluorescence microscopy.
    • Stain consecutive sections for alkaline phosphatase to visualize total capillaries (Ct).
    • Capture images from glycolytic (cortical) and oxidative (core) muscle regions.
  • Quantitative Analysis:

    • Count perfused capillaries (fluorescent) and total capillaries (alkaline phosphatase-positive).
    • Calculate perfusion ratio (Cp:Ct) for each region.
    • Analyze at least 10 fields per region per animal.
3.3.4 Data Analysis and Interpretation

Compare perfusion ratios between treatment groups using two-way ANOVA. This compound treatment should significantly improve capillary perfusion, particularly in the oxidative core regions where ischemia has the most severe impact [3]. The expected outcome is a two- to fourfold increase in perfusion ratio in ischemic muscle compared to untreated controls.

Research Applications and Therapeutic Implications

Potential Research Applications

This compound has demonstrated promising research applications across multiple physiological domains:

  • Cancer Cachexia Research: Suppresses muscle wasting through inhibition of ubiquitin-proteasome pathway activation, potentially improving research outcomes in cancer models [2].
  • Critical Illness Myopathy: Attenuates burn-induced and sepsis-associated muscle proteolysis by modulating the PDE4/cAMP/EPAC/PI3K/Akt pathway [1].
  • Peripheral Arterial Disease: Improves microcirculatory perfusion in ischemic skeletal muscle, particularly in oxidative regions most vulnerable to oxygen deficiency [3].
  • Metabolic Syndrome: Modifies muscle metabolic enzyme profiles, potentially enhancing lipid oxidative capacity in slow-twitch muscles [4].
Limitations and Research Considerations

While this compound shows promising research applications, several limitations should be considered:

  • Species-Specific Effects: Most data derive from rodent models; human tissue responses may differ.
  • Administration Route: Current protocols primarily use injection or gavage; alternative delivery systems require development.
  • Temporal Factors: Optimal treatment initiation and duration vary across disease models.
  • Off-Target Effects: As a xanthine derivative, potential interactions with other PDE-mediated pathways should be monitored.

Conclusion

These application notes and detailed protocols provide comprehensive methodologies for investigating this compound in research settings. The standardized techniques for assessing metabolic enzyme activities, ubiquitin-proteasome function, and capillary perfusion enable systematic evaluation of this compound's research applications in muscle wasting disorders and ischemic conditions. The consistent demonstration of this compound's beneficial effects across diverse research models highlights its value as a research tool for investigating pathophysiological mechanisms involving cellular metabolism, inflammatory signaling, and tissue perfusion. Further research using these protocols may facilitate better understanding of cAMP-mediated pathways in catabolic and ischemic conditions.

References

Application Note: AQbD-Based Development of a Stability-Indicating Method for Torbafylline

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Context

A Stability-Indicating Method (SIM) is a validated analytical procedure that accurately and precisely measures the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients [1] [2]. Regulatory authorities like the FDA and ICH mandate SIMs for stability testing to ensure drug product safety, efficacy, and quality throughout its shelf life [2]. For Torbafylline, a xanthine-derived phosphodiesterase (PDE) inhibitor [3] [4], developing a robust SIM is crucial to monitor its stability profile.

Proposed Mechanism and Degradation Pathways

This compound acts by inhibiting PDE4, leading to increased cAMP levels and activation of the EPAC/PI3K/Akt pathway, thereby attenuating muscle proteolysis [4]. As a small molecule, it is susceptible to various degradation pathways. The following diagram summarizes the proposed signaling pathway and potential degradation routes under stress conditions, guiding SIM development.

G This compound: Mechanism & Degradation cluster_pharma Pharmacological Pathway cluster_degrade Forced Degradation Pathways This compound This compound PDE4_Inhibition PDE4_Inhibition This compound->PDE4_Inhibition Inhibits cAMP_Increase cAMP_Increase PDE4_Inhibition->cAMP_Increase EPAC_Activation EPAC_Activation cAMP_Increase->EPAC_Activation PI3K_Akt_Pathway PI3K_Akt_Pathway EPAC_Activation->PI3K_Akt_Pathway Reduced_Proteolysis Reduced_Proteolysis PI3K_Akt_Pathway->Reduced_Proteolysis Attenuates API This compound API Acid_Hydrolysis Acid_Hydrolysis API->Acid_Hydrolysis 0.1M HCl 60°C Base_Hydrolysis Base_Hydrolysis API->Base_Hydrolysis 0.1M NaOH 60°C Oxidative_Stress Oxidative_Stress API->Oxidative_Stress 3% H₂O₂ RT Thermal_Stress Thermal_Stress API->Thermal_Stress Solid State 80°C Photolytic_Stress Photolytic_Stress API->Photolytic_Stress UV Light Deg_Product_1 Deg_Product_1 Acid_Hydrolysis->Deg_Product_1 Deg_Product_2 Deg_Product_2 Base_Hydrolysis->Deg_Product_2 Deg_Product_3 Deg_Product_3 Oxidative_Stress->Deg_Product_3 Deg_Product_4 Deg_Product_4 Thermal_Stress->Deg_Product_4 Deg_Product_5 Deg_Product_5 Photolytic_Stress->Deg_Product_5

Experimental Design and Workflow

The development of a SIM for this compound follows a structured workflow based on Analytical Quality by Design (AQbD) principles [5] and regulatory guidance [1] [2]. This systematic approach ensures the method is robust and fit for its intended purpose.

G SIM Development Workflow cluster_stress cluster_dev cluster_val Start Start Stress_Studies Step 1: Forced Degradation Studies Start->Stress_Studies End End Method_Dev Step 2: Method Development & Optimization Stress_Studies->Method_Dev a1 Acid Hydrolysis Stress_Studies->a1 a2 Base Hydrolysis Stress_Studies->a2 a3 Oxidative Stress Stress_Studies->a3 a4 Thermal Stress Stress_Studies->a4 a5 Photolytic Stress Stress_Studies->a5 Method_Val Step 3: Method Validation Method_Dev->Method_Val b1 HPLC Condition Screening Method_Dev->b1 b2 Column Chemistry (C18) Method_Dev->b2 b3 Mobile Phase pH & Gradient Method_Dev->b3 b4 Detection (PDA/MS) Method_Dev->b4 Routine_Use Routine Quality Control & Stability Monitoring Method_Val->Routine_Use c1 Specificity Method_Val->c1 c2 Accuracy & Precision Method_Val->c2 c3 Linearity & Range Method_Val->c3 c4 LOD/LOQ Method_Val->c4 c5 Robustness Method_Val->c5 Routine_Use->End a6 Target: 10-20% Degradation a1->a6 a2->a6 a3->a6 a4->a6 a5->a6

Detailed Protocol for this compound SIM

Forced Degradation Studies

The objective is to generate representative degraded samples under various stress conditions to demonstrate the method's ability to separate this compound from its degradation products [1] [2]. Target degradation is typically 10-20% of the parent compound [2].

  • Acidic/Basic Hydrolysis: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH. Heat at 60°C for up to 24 hours. Neutralize at designated time points for analysis [2].
  • Oxidative Degradation: Prepare a solution of this compound in 3% hydrogen peroxide (H₂O₂). Store at room temperature for up to 24 hours [2].
  • Thermal Degradation: Expose the solid API to dry heat at 80°C in an oven for up to 1 week [2].
  • Photolytic Degradation: Expose the solid API and formulation to UV light (e.g., as per ICH Q1B option 2) for a specified duration [2].
Proposed UHPLC-PDA Method Conditions

While a specific method for this compound is not published, the following conditions are adapted from a robust, AQbD-based UHPLC method for a peptide drug, which serves as an excellent template [5]. Key parameters are summarized in the table below.

Table 1: Proposed UHPLC-PDA Method Conditions for this compound

Parameter Specification Rationale
Analytical Technique Reverse-Phase UHPLC with PDA Detection Provides high resolution, speed, and peak purity assessment [5] [1].
Column YMC Triart C18 (50 × 2.1 mm, 1.9 μm) High-efficiency column for small molecules; alternative to the peptide example [5].
Column Temperature 53.8 °C Optimized for efficiency and retention consistency [5].
Mobile Phase A 10 mM Ammonium Formate Buffer, pH 5.0 Volatile buffer compatible with MS; pH control enhances selectivity for ionizable compounds [5] [1].
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic modifier with acid to improve peak shape [5].
Gradient Program Short 5-minute gradient High-throughput analysis suitable for quality control [5].
Flow Rate 0.48 mL/min Optimized for the column dimensions and speed [5].
Detection Wavelength 280 nm (PDA) Likely suitable for xanthine derivatives; PDA allows peak purity analysis [5] [1].
Injection Volume 1-5 μL Typical for UHPLC.
Method Validation

The method must be validated per ICH Q2(R1) guidelines [1] [2]. The following table outlines the key validation parameters and their acceptance criteria.

Table 2: Method Validation Parameters and Target Acceptance Criteria

Validation Parameter Objective Proposed Acceptance Criteria
Specificity Resolve this compound from all degradation products and impurities. Resolution (Rs) > 1.5; Peak Purity Index (from PDA) > 990 [1].
Linearity & Range Demonstrate linear response over the assay concentration range. R² > 0.999; %Y-intercept < 2.0 [2].
Accuracy Measure closeness of results to true value (by recovery). Mean Recovery: 98.0–102.0% [2].
Precision (Repeatability) Evaluate agreement under same operating conditions. %RSD < 1.0% for assay [2].
Intermediate Precision Assess inter-day, inter-analyst, inter-instrument variability. %RSD < 2.0% for assay [2].
LOD / LOQ Establish detection and quantification limits for impurities. LOD: ~0.05%; LOQ: ~0.15% (w/w of analyte) [2].
Robustness Evaluate resistance to small, deliberate method parameter changes. Consistent resolution, tailing factor, and capacity factor within specifications [5].

Notes and Recommendations

  • Detection Strategy: For definitive identification of degradation products, coupling the UHPLC system to a Mass Spectrometer (MS) is highly recommended. MS provides unequivocal peak purity information and structural insights, overcoming some limitations of PDA detectors alone [1].
  • Solution Stability: If studying metabolite stability in biological matrices like whole blood, follow established protocols for sample collection, processing, and storage at defined temperatures to ensure analytical accuracy [6].
  • Method Scope: This protocol provides a hypothetical framework based on regulatory guidelines and analogous scientific literature. All conditions, particularly stress testing durations and UHPLC parameters, must be experimentally optimized and fully validated for this compound.

References

Chemical Profile & Pharmacological Background of Torbafylline

Author: Smolecule Technical Support Team. Date: February 2026

Torbafylline is an experimental small molecule drug belonging to the class of N-methylated xanthine derivatives [1]. Its pharmacological activity is primarily as a phosphodiesterase (PDE) inhibitor, specifically targeting the PDE4 enzyme subtypes A, B, and D [1] [2]. By inhibiting PDE4, it increases cellular cyclic AMP (cAMP) levels, subsequently activating the cAMP/EPAC/PI3K/Akt signaling pathway, which is responsible for its observed attenuation of burn-induced and cancer-induced skeletal muscle proteolysis [3] [2].

The table below summarizes its key chemical identifiers:

Property Value
Generic Name This compound [1]
CAS Number 105102-21-4 [1] [3]
Molecular Formula C₁₆H₂₆N₄O₄ [1] [3]
Molecular Weight 338.2 g/mol (monoisotopic) [1] / 338.4 g/mol [3]
SMILES CCOCN1C=NC2=C1C(=O)N(CCCCC(C)(C)O)C(=O)N2C [1]
Solubility (for analysis) Soluble in DMSO (25 mg/mL, 73.88 mM) [3]

Proposed Sample Preparation & Analytical Method Development

Since no direct method for this compound was found, the following protocol is proposed based on standard practices for similar small molecules and general HPLC guidelines [4] [5] [6].

Sample Preparation Protocol

The goal of sample preparation is to provide a reproducible, homogenous solution free of interfering matrices and suitable for column injection [5].

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and make up to volume with a suitable solvent such as HPLC-grade methanol or dimethyl sulfoxide (DMSO), sonicating if necessary to ensure complete dissolution. This yields a primary stock solution of approximately 1 mg/mL [6].
  • Working Standard Preparation: Perform serial dilutions of the stock solution with the mobile phase to prepare working standards for calibration. A suggested concentration range for building a calibration curve is 1-100 µg/mL.
  • Sample Preparation (for biological matrices): For complex matrices like plasma or tissue homogenates, a multi-step cleanup is crucial [4]. A suggested workflow for a rat skeletal muscle study would be:
    • Homogenization: Mechanically disrupt the tissue in a suitable buffer (e.g., phosphate-buffered saline) [4].
    • Protein Precipitation: Add a precipitant like cold acetonitrile (in a 2:1 or 3:1 ratio to homogenate), vortex mix, and centrifuge to remove proteins [4].
    • Solid-Phase Extraction (SPE): Pass the supernatant through a reversed-phase SPE cartridge (e.g., C18). After washing, elute the analyte with a solvent like methanol or acetonitrile [4] [5].
    • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase composition for HPLC analysis.

The following diagram illustrates the sample preparation workflow for a tissue sample:

G Start Tissue Sample (e.g., Rat Muscle) Homogenize Homogenize in Buffer Start->Homogenize Precipitate Protein Precipitation (with Cold Acetonitrile) Homogenize->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Supernatant Pellet Pellet Centrifuge->Pellet Pellet (Discard) SPE Solid-Phase Extraction (C18) Supernatant->SPE Elute Elute this compound SPE->Elute Reconstitute Evaporate & Reconstitute in Mobile Phase Elute->Reconstitute HPLC HPLC Analysis Reconstitute->HPLC

HPLC Method Development & Conditions

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.

  • Method Scouting: Begin by scouting different C18 columns and mobile phase compositions. A buffer system, such as ammonium acetate or phosphate buffer, paired with an organic modifier like acetonitrile or methanol, is recommended [4] [6].
  • Proposed Initial Conditions:
    • Column: ODS C18 (e.g., 150 mm × 4.6 mm, 5 µm) [6].
    • Mobile Phase: Ammonium acetate buffer (e.g., pH 3.0, adjusted with o-phosphoric acid) : Acetonitrile in a gradient or isocratic mode (e.g., 50:50 v/v) [6].
    • Flow Rate: 1.0 mL/min [6].
    • Detection: UV detector at ~257 nm (a common λmax for xanthine derivatives) [6].
    • Injection Volume: 20 µL [6].
    • Column Temperature: Ambient.

Analytical Method Validation Parameters

Once a method is developed, it must be validated as per ICH guidelines to ensure it is suitable for its intended purpose [7] [6]. The key parameters are summarized below.

| Validation Parameter | Experimental Procedure & Acceptance Criteria | | :--- | :--- | | Linearity & Range | Analyze ≥5 concentrations of this compound (e.g., 50-150% of target). Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99 [7] [6]. | | Accuracy (% Recovery) | Spike placebo with known this compound amounts at 80%, 100%, 120% levels. Acceptance Criteria: Mean recovery of 98-102% [7] [8]. | | Precision | • Repeatability: Analyze six independent sample preparations. • Intermediate Precision: Perform analysis on different days/different analysts. Acceptance Criteria: %RSD of assay results ≤ 2.0% [7] [6] [8]. | | Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of potential interferences like impurities, degradation products, or matrix components. There should be no interference at the retention time of this compound [7] [8]. | | Limit of Detection (LOD) / Quantitation (LOQ) | • LOD = 3.3 × (SD/S)LOQ = 10 × (SD/S) Where SD = standard deviation of the response, S = slope of the calibration curve [7]. | | Robustness | Deliberately vary method parameters (e.g., mobile phase pH ±0.2, temperature ±2°C, flow rate ±0.1 mL/min) and evaluate system suitability [7] [6]. |

Key Considerations for Researchers

  • Matrix Effects: Be vigilant about matrix effects, especially in biological samples, which can cause ion suppression/enhancement and inaccurate quantification. Mitigation strategies include effective sample cleanup (e.g., SPE), sample dilution, or using a stable isotope-labeled internal standard [4].
  • Automation: To accelerate method development, consider automated systems for column and solvent switching, which can scout numerous conditions without manual intervention [4].
  • Stability: Conduct solution stability studies to ensure this compound remains stable in the injection solvent during the entire analytical sequence [8].

Conclusion

This application note provides a foundational framework for analyzing this compound by integrating its known chemical properties with robust HPLC practices. The proposed sample preparation and chromatographic conditions serve as a practical starting point. Subsequent method optimization and full validation as per the described parameters are essential to establish a reliable, accurate, and precise analytical method for this experimental compound in various matrices.

References

Torbafylline clinical application protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Development Status

The table below summarizes the key information about Torbafylline's development:

Attribute Details
Drug Type Small molecule drug [1]
Primary Mechanism cGMP-PDE inhibitor (3',5'-cyclic phosphodiesterase inhibitor) [1]
Highest Phase Reached Discontinued - Phase 2 [1]
Primary Investigated Indications Peripheral Arterial Disease (PAD), Peripheral arterial occlusive disease [1]
Key Preclinical Finding Inhibited muscle proteolysis and prevented muscle wasting in a rat cancer cachexia model by suppressing the ubiquitin-proteasome pathway and TNF-alpha [2]

Preclinical Experimental Protocol

While detailed human clinical protocols are unavailable, one search result describes a key preclinical experiment on this compound (referred to as HWA 448) in a cancer cachexia model [2]. The methodology is summarized below:

  • Animal Model: Cancer cachexia was induced in rats. A separate group of septic rats was also studied [2].
  • Treatment Regimen: Daily injections of this compound were administered to the cancer-induced rats [2].
  • Key Assessments:
    • Muscle Proteolysis: Measurement of proteasome-dependent protein degradation, sensitive to the proteasome inhibitor MG132 [2].
    • Biomarker Analysis: Analysis of high-molecular-mass ubiquitin conjugates in the myofibrillar fraction and muscle expression of ubiquitin [2].
    • Cytokine Production: Assessment of lipopolysaccharide-induced TNF (Tumor Necrosis Factor) production [2].
  • Reported Outcome: In the preclinical model, this compound blocked hyperproduction of TNF, suppressed enhanced proteasome-dependent proteolysis, and prevented muscle wasting [2].

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of this compound based on its classification as a PDE inhibitor and preclinical findings:

G ExtracellularStimuli Extracellular Stimuli (e.g., Inflammation) TNFalpha TNF-α Production ExtracellularStimuli->TNFalpha PDEs Phosphodiesterases (PDEs) cGMP cGMP PDEs->cGMP  Degrades DownstreamEffects Downstream Physiological Effects (e.g., Smooth muscle relaxation) cGMP->DownstreamEffects  Signals This compound This compound (cGMP-PDE Inhibitor) This compound->PDEs  Inhibits This compound->TNFalpha  Preclinically  shown to block Proteolysis Ubiquitin-Proteasome Pathway Activation MuscleWasting Muscle Protein Degradation & Wasting Proteolysis->MuscleWasting TNFalpha->Proteolysis

Diagram 1: Proposed mechanism of this compound. As a cGMP-PDE inhibitor, it is proposed to increase cGMP levels by preventing its breakdown. Preclinical data also shows it blocked TNF-alpha production, a key driver of the ubiquitin-proteasome proteolysis pathway in muscle wasting [2] [1].

Research Implications and Future Directions

The investigation into this compound highlights several concepts relevant to ongoing drug discovery:

  • PDEs as Therapeutic Targets: The phosphodiesterase (PDE) superfamily remains a strong focus for drug development in diseases affecting the nervous, cardiovascular, and immune systems, as well as cancer and metabolism [3].
  • Novel Targeting Strategies: Research is moving beyond simple catalytic inhibition to strategies like enhancing catalytic activity, normalizing altered compartmentalization, and modulating post-translational modifications [3].
  • The Challenge of Muscle Atrophy: Despite promising targets like the ubiquitin-proteasome pathway, no drug has been universally approved for skeletal muscle atrophy, underscoring the complexity of the condition [4] [5].

Information Limitations

Please note that the information provided is based on limited and dated sources. The discontinuation of this compound in Phase II means that comprehensive data on human dosing, safety profiles, and detailed clinical trial protocols are not available in the public domain.

References

Torbafylline experimental procedures

Author: Smolecule Technical Support Team. Date: February 2026

Torbafylline: Key Experimental Data

The table below summarizes the primary experimental findings for this compound from the search results.

Aspect Available Data
Drug Classification Xanthine derivative, Phosphodiesterase (PDE) inhibitor [1] [2]
Primary Mechanism Inhibits PDE4, leading to increased cAMP levels and activation of the PDE4/cAMP/EPAC/PI3K/Akt pathway [2]
Key In Vivo Effects Attenuates burn-induced and cancer/sepsis-induced protein hydrolysis in rat skeletal muscle; improves muscle performance and blood flow in ischemic models [3] [2]
Common In Vivo Dose 25 mg/kg (oral administration in rat models) [2]
Dosing Frequency Once daily or twice daily (depending on the study protocol) [2]
Treatment Duration Ranged from two to three weeks in the studies found [2]

Proposed Signaling Pathway

The anti-catabolic effects of this compound in skeletal muscle are linked to a specific signaling pathway, which can be visualized as follows:

G This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades EPAC EPAC cAMP->EPAC Activates PI3K PI3K EPAC->PI3K Activates Akt Akt PI3K->Akt Activates Result Inhibition of Ubiquitin-Proteasome System Akt->Result Leads to

Research Applications and Protocol Gaps

The search results indicate this compound has been used to investigate:

  • Muscle Wasting Pathways: Studying the biochemical pathways that lead to protein loss in catabolic states like cancer, sepsis, and burns [2].
  • Peripheral Artery Disease: Researching pharmacological interventions to improve muscle function under ischemic (blood-flow restricted) conditions [3].

However, the search results lack the detailed protocols needed to replicate these experiments in a lab. Missing information includes:

  • Detailed animal model creation methods (e.g., how to induce sepsis or perform arterial ligation).
  • Precose compound formulation procedures.
  • Specific steps for tissue collection and biochemical analysis (e.g., how enzyme activities like LDH, CS, HAD were measured) [3].
  • Full experimental controls and statistical analysis methods.

References

Torbafylline: Molecular & Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of the fundamental data for Torbafylline to assist in experimental design and data interpretation.

Property Description
Generic Name This compound [1]
CAS Number 105102-21-4 [1] [2]
Molecular Formula C16H26N4O4 [1] [2]
Molecular Weight 338.4 g/mol [2]
Mechanism of Action Phosphodiesterase (PDE) inhibitor (specific to PDE4 isoforms: PDE4A, PDE4B, PDE4D) [1] [2]
Primary Signaling Pathway PDE4/cAMP/EPAC/PI3K/Akt pathway [2]
Key Biological Effects Attenuates burn-induced and cancer/sepsis-induced protein hydrolysis in rat skeletal muscle; stimulates muscle regeneration [2] [3]
Solubility (for in vitro work) 25 mg/mL in DMSO (73.88 mM); sonication is recommended [2]
Common In Vivo Doses (Rodent) 25 mg/kg, administered orally (p.o.), often twice daily [2]

Frequently Asked Questions & Troubleshooting

Molecular Characterization and Analysis

Q1: What are the primary protein targets of this compound, and why is this important for my assay? this compound is a known inhibitor of phosphodiesterase 4 (PDE4), specifically the PDE4A, PDE4B, and PDE4D isoforms [1]. These enzymes hydrolyze the second messenger cyclic AMP (cAMP) [1]. When developing cellular or biochemical assays, you should measure downstream effects related to increased cAMP levels, such as the activation of the PDE4/cAMP/EPAC/PI3K/Akt pathway [2]. Ensure your experimental model expresses these specific PDE4 isoforms to observe a relevant pharmacological response.

Q2: I am developing an HPLC method for this compound. What validation parameters are critical? Validating your analytical method is required to generate reliable data. According to ICH guidelines, for an assay quantifying a drug substance like this compound, you must establish the following key parameters [4]:

  • Specificity/Sensitivity: The method must be able to accurately measure this compound without interference from impurities, degradants, or the sample matrix.
  • Accuracy: The measured value should be close to the true value, often confirmed by recovery studies of spiked samples.
  • Precision: This includes repeatability (intra-assay precision) and intermediate precision, ensuring consistent results over multiple tests.
  • Linearity and Range: The method must produce results proportional to the analyte concentration across a specified range.

If your method is modified or fails to separate this compound from a newly discovered contaminant, revalidation is required [4].

In Vivo and In Vitro Experiments

Q3: What is a proven protocol for a murine pharmacokinetic (PK) study of this compound? While a specific PK study for this compound was not found, a highly-cited and reliable serial bleeding protocol from a single mouse can be adapted [5]. This method reduces animal usage and sample variation.

Step Details
1. Drug Formulation Formulate this compound for oral gavage. A common approach for similar compounds is to use a suspension in 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC), sonicated shortly before administration [5].
2. Drug Administration Administer this compound via oral gavage (e.g., at 25 mg/kg) [2]. Precisely record the dosing time.

| 3. Serial Blood Collection | Collect blood (e.g., 30 μL per time point) from a single mouse at multiple intervals [5]:

  • 5, 10, 15 min: Submandibular vein (cheek) bleed using a lancet.
  • 30, 60 min: Retro-orbital venous plexus under anesthesia using a heparinized capillary.
  • Terminal time point (e.g., 120 min): Cardiac puncture using a syringe. | | 4. Sample Processing | Centrifuge blood samples to collect plasma for bioanalysis. | | 5. Data Analysis | Use specialized software (e.g., WinNonlin) to calculate PK parameters like C~max~, T~max~, and half-life [5]. |

Q4: My in vivo model shows high variability in muscle regeneration outcomes. What could be the cause? Muscle regeneration is a complex process. A study on this compound used a mouse model where degeneration was first induced by a single injection of chlorpromazine, a myotoxic drug [3]. The effect of this compound on regeneration was then monitored by measuring changes in calmitine, a mitochondrial protein whose concentration correlates with regeneration [3]. Consider:

  • Standardizing Injury: Ensure the muscle injury is consistent across all animals.
  • Biomarker Measurement: Use a quantifiable biomarker like calmitine to objectively measure regeneration instead of relying solely on histological scoring.
  • Dosing Schedule: Confirm the timing of this compound administration relative to the injury is optimal for impacting the regeneration phase.
Bioactivity and Mechanism

Q5: How does this compound's mechanism lead to its anti-catabolic effects in muscle? The following diagram illustrates the signaling pathway by which this compound exerts its effects, based on reported research [2].

G This compound This compound PDE4 PDE4 Enzyme This compound->PDE4 Inhibits cAMP cAMP Level PDE4->cAMP Decreases Hydrolysis EP4 EP4 cAMP->EP4 Activates EPAC EPAC Protein PI3K PI3K/Akt Pathway EPAC->PI3K Activates ProteinHydrolysis Ubiquitin-Proteasome Protein Hydrolysis PI3K->ProteinHydrolysis Suppresses Result Attenuated Muscle Protein Loss ProteinHydrolysis->Result Leads to

Q6: Why might my compound, structurally similar to this compound, show a drastic drop in potency? You may have encountered an "Activity Cliff" (AC). This is a known challenge in SAR where a small structural modification leads to a large difference in potency [6]. This often occurs due to:

  • Changes in Binding Mode: The modification causes the molecule to switch to a different binding mode or bind to a different site entirely.
  • Altered 3D Conformation: A small change can drastically alter the molecule's 3D shape, affecting its fit in the binding pocket.
  • Discontinuity in SAR: The relationship between structure and activity is not always smooth and linear [6]. Troubleshooting Tip: If you have access to computational chemistry support, consider using QSAR models or exploring Structure-Activity Landscapes to understand these sharp changes in potency [7] [6].

References

optimizing Torbafylline chromatographic separation

Author: Smolecule Technical Support Team. Date: February 2026

Torbafylline and Separation Fundamentals

This compound is a xanthine derivative and a phosphodiesterase (PDE) inhibitor, which means it shares structural similarities with other xanthine-based compounds [1] [2]. This property is key to understanding its behavior in a chromatographic system. The primary goal of separation is to achieve baseline resolution (R ≥ 1.5) from other components in a mixture, such as impurities, degradation products, or other related compounds like pentoxifylline or propentofylline [1].

The resolution (R) between two peaks is governed by the following fundamental equation, which breaks down the problem into three key parameters you can control: [ R_\ce{AB} = \frac{\sqrt{N}}{4} \times \frac{α-1}{α} \times \frac{k_\ce{B}}{1 + k_\ce{B}} ]

  • Column Efficiency (N): The number of theoretical plates. This affects peak sharpness [3].
  • Selectivity (α): A measure of how well the column distinguishes between this compound and other compounds [3].
  • Retention Factor (k): How long a compound is retained on the column [3].

Troubleshooting Guide: Common Issues and Solutions

The table below outlines common problems encountered during this compound method development and their corresponding solutions.

Symptom Possible Cause Recommended Solution
Insufficient Resolution (R < 1.5) Low selectivity (α) Adjust mobile phase composition (pH, organic modifier ratio); consider a different stationary phase (C8, polar-embedded) [4] [5].
Low column efficiency (N) Use column with smaller particle size (<2µm); optimize flow rate; ensure proper system maintenance [4].
Poor retention factor (k) Adjust gradient elution program (start with lower organic phase %); use a more retentive column (C18) [4] [5].
Poor Peak Shape (Tailing) Active sites on silica Use a high-purity silica base column; add mobile phase additives (e.g., trifluoroacetic acid) to mask silanol groups [4].
Inappropriate mobile phase pH For ionizable compounds, use a buffer to control pH and reduce ionization [4].
Long Analysis Time Excessive retention (k too high) Increase gradient slope; raise column temperature; increase flow rate (balance against pressure/ efficiency loss) [4] [5].
Retention Time Drift Unstable mobile phase pH/ composition Use fresh, properly prepared buffers; ensure mobile phase is sealed from atmosphere [6].
Column temperature fluctuation Use a thermostatted column oven [4] [5].

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a this compound HPLC method? A logical, step-by-step approach is recommended for robust method development. The workflow below outlines this process:

G Start Start Method Development Column 1. Column Selection Choose a C18 column (e.g., 150 x 4.6mm, 2.7µm) Start->Column Mobile 2. Initial Mobile Phase Try Acetonitrile/Water or Acetonitrile/Buffer pH ~3-7 Column->Mobile Gradient 3. Scouting Gradient Run a broad gradient (e.g., 5-95% organic) Mobile->Gradient Evaluate 4. Evaluate Chromatogram Gradient->Evaluate Optimize 5. Fine-tune Parameters Adjust pH, temperature, gradient slope, flow rate Evaluate->Optimize Evaluate->Optimize If resolution is poor Validate 6. Finalize & Validate Method Optimize->Validate

Q2: My this compound peak is tailing. How can I improve it? Peak tailing is often caused by undesirable interactions with active silanol sites on the silica-based stationary phase. To address this:

  • Use a High-Quality Column: Select columns made from high-purity, base-deactivated silica.
  • Acidify the Mobile Phase: Adding a small concentration (e.g., 0.05-0.1%) of a volatile acid like formic acid or trifluoroacetic acid (TFA) can protonate silanol groups and reduce this interaction, leading to sharper, more symmetrical peaks [4]. Note that non-volatile additives are not compatible with MS detection.

Q3: How do temperature and flow rate impact the separation of this compound? While often overlooked, temperature and flow rate are powerful tools for optimization.

  • Temperature: Increasing the column temperature typically decreases retention time and can improve peak shape by enhancing the kinetics of mass transfer. It can also affect selectivity for some compounds [4] [5].
  • Flow Rate: Reducing the flow rate generally increases resolution by allowing more time for equilibration between the mobile and stationary phases, but it also extends the analysis time. A combined optimization of temperature and flow rate is often most effective [4].

Q4: What advanced strategies can be used for very complex mixtures containing this compound? For exceptionally challenging separations where standard optimization is insufficient, consider these advanced strategies:

  • Stationary Phase Switching: Using a six-port valve system, you can divert a poorly separated band of compounds containing this compound to a second column with a different selectivity (e.g., from C18 to phenyl-hexyl), achieving an additional dimension of separation [4].
  • Model-Based Optimization: Emerging approaches involve mathematical models and robust optimal control to find the best possible operating conditions, even accounting for potential process disturbances [7].

Method Validation Parameters

Once a satisfactory method is developed, its reliability must be demonstrated through validation. The table below summarizes the key parameters to evaluate [6].

Parameter Description & Acceptable Criteria
Precision Degree of scatter in results. Expressed as % Relative Standard Deviation (%RSD). Typically, RSD < 2% for retention time and peak area is desired [6].
Accuracy Closeness to true value. Established via recovery studies (e.g., 90-110%) by spiking a known amount of this compound into a sample matrix [6].
Linearity & Range The ability to get a response (peak area) proportional to analyte concentration. Demonstrated by a high correlation coefficient (R² > 0.999) over the intended working range [6].
Limit of Detection (LOD) / Quantitation (LOQ) LOD is the lowest detectable amount (Signal/Noise ~3:1). LOQ is the lowest measurable amount with precision and accuracy (Signal/Noise ~10:1) [6].
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., temperature ±2°C, flow rate ±0.1 mL/min) [6].
System Suitability A series of tests (e.g., on precision, resolution, tailing factor) performed before analysis to ensure the system is performing adequately [6].

References

Torbafylline: Key Information for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

For your quick reference, here is a summary of the core chemical and pharmacological data available for Torbafylline.

Property Detail
Generic Name This compound [1]
CAS Number 105102-21-4 [1] [2]
Molecular Formula C₁₆H₂₆N₄O₄ [1] [2]
Molecular Weight 338.4 g/mol [2]
Mechanism of Action Phosphodiesterase (PDE) inhibitor, specifically targeting the PDE4 family (PDE4A, PDE4B, PDE4D) [1] [2].
Primary Signaling Pathway Attenuates protein hydrolysis via the PDE4/cAMP/EPAC/PI3K/Akt pathway [2].
Reported In Vivo Dosage (Rat) 25 mg/kg (oral administration) [2].

Principles for Robustness Testing

The core strategy for strengthening method robustness involves proactively challenging the method's critical parameters under controlled conditions to ensure it delivers consistent results despite minor, inevitable variations [3]. The following workflow outlines a general approach you can adapt for your this compound experiments.

robustness_workflow Start Start Robustness Testing Identify Identify Critical Parameters (pH, Surfactant Concentration, Sampling Location, etc.) Start->Identify Challenge Challenge Parameters in Controlled Experiments Identify->Challenge Analyze Analyze Impact on Results Challenge->Analyze Robust Is Method Robust? Analyze->Robust Yes Yes Robust->Yes Performance Stable No No Robust->No Performance Variable Document Document Method & Controls Yes->Document Refine Refine Method or Add Specific Controls No->Refine Validate Proceed to Final Validation Document->Validate Refine->Challenge Re-test

Frequently Asked Questions & Troubleshooting

Based on general robustness principles, here are some potential issues and solutions that could be relevant to working with this compound.

1. How can I identify which parameters are most critical to test for robustness? Focus on factors that an analyst might vary from one day to the next and that are likely to impact your results. Key parameters often include media pH, surfactant concentration, and precise sampling location. In contrast, factors like vessel temperature and agitation speed (RPM) are typically well-controlled and less likely to vary significantly [3].

2. What is the best way to validate the robustness of my method? Once you have a draft method, the most effective validation is to have a different analyst, who was not involved in the development, run the procedure. If possible, have them use different equipment (e.g., a different model or age of dissolution unit). If this independent analyst can replicate your results, it is a strong indicator of good method robustness and clear documentation [3].

3. The bioanalytical results for my this compound assay are highly variable. What could be the cause? High variability often stems from sample preparation steps. You should challenge and control parameters such as extraction time, solvent composition, and pH of the buffer solution. Ensure these steps are meticulously documented in your Standard Operating Procedure (SOP).

This compound Signaling Pathway

The reported mechanism of action for this compound involves a specific signaling cascade. The following diagram illustrates this pathway based on available literature, which you may find useful for understanding its biological context.

signaling_pathway This compound This compound PDE4 PDE4 Enzyme This compound->PDE4 Inhibits cAMP cAMP Level PDE4->cAMP Decreased Degradation EPAC EPAC Activation cAMP->EPAC Activates PI3K PI3K/Akt Pathway EPAC->PI3K Activates Outcome Attenuated Protein Hydrolysis PI3K->Outcome

Methodology for Key Experiments

Here is a generalized protocol for assessing method robustness, which can be adapted based on your specific experimental setup with this compound.

Objective: To systematically evaluate the impact of critical parameter variations on the analytical results of a this compound-related method.

Procedure:

  • Parameter Selection: Based on the FAQs above, select at least three critical parameters (e.g., pH of the buffer, concentration of a key reagent, incubation time).
  • Experimental Design: For each parameter, define a "center point" (nominal value) and a range around it (e.g., nominal pH 7.4 ± 0.2 units). Test the method at the extremes of this range.
  • Execution: Perform the analysis in triplicate for the nominal condition and each varied condition. It is crucial to keep all other parameters constant while varying the one under investigation.
  • Analysis: Compare the results (e.g., absorbance, concentration, degradation rate) from the varied conditions against the nominal condition. Pre-defined acceptance criteria (e.g., less than 5% deviation from nominal) should be used to judge robustness.
  • Documentation: Clearly document any parameter that shows a significant effect. Update the final method SOP to include tight controls or specific tolerances for that parameter [3].

References

Troubleshooting Torbafylline Peak Symmetry: Causes & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Problem Category Specific Cause Effects on Peak Shape Recommended Solution
Column Issues Degradation/Aging (silanol group exposure) Tailing [1] [2] Replace column; use end-capped columns for basic analytes [2].
Chemical mismatch (e.g., C18 for basic compounds) Tailing [2] Switch to a specialty column (e.g., polar-embedded, CSH) [2].
Void formation at column inlet Tailing [2] Replace column or use a guard column [2].
Mobile Phase Issues Incorrect pH (secondary interactions with silanols) Tailing (common for basic compounds) [1] [2] Adjust pH (~2-3 for basic compounds); use silanol suppressors (e.g., TEA) [2].
Inadequate buffer concentration Tailing/Fronting [1] [3] Increase buffer strength (e.g., 10-50 mM) [2].
Contaminated or degraded solvents Tailing, ghost peaks [2] Prepare fresh, HPLC-grade mobile phase [2].
Sample Issues Overloading (mass or volume) Fronting or Tailing [1] [2] [3] Dilute sample or reduce injection volume [1] [2].
Sample solvent stronger than mobile phase Fronting, band broadening [1] [2] Dissolve sample in the initial mobile phase [1] [2].
Complex sample matrix Tailing [2] Improve sample clean-up (e.g., SPE, filtration) [2].
Instrument Issues Extra-column volume (long tubing, large cell) Tailing/Broadening [2] Minimize system dead volume [2].

Experimental Protocols for Method Optimization

For a robust analytical method, consider these key parameters based on a validated RP-HPLC study for a similar drug substance [4].

  • Column Selection: An Xterra RP18 column (4.6 x 150 mm, 5 µm) is noted for its good performance in a related method, which often indicates a deactivated surface suitable for achieving good peak symmetry [4].
  • Mobile Phase Optimization:
    • Composition: A mixture of 25 mM potassium dihydrogen phosphate buffer (pH 3.0) and acetonitrile in a 75:25 (%v/v) ratio was successfully used [4].
    • pH Adjustment: The buffer pH is critical and should be adjusted to 3.0 using orthophosphoric acid. A low pH helps protonate silanol groups and basic analytes, minimizing undesirable interactions that cause tailing [4].
  • Chromatographic Conditions:
    • Flow Rate: 1.0 mL/min [4]
    • Column Oven Temperature: 35 °C [4]
    • Injection Volume: 15 µL [4]
    • Detection Wavelength: 265 nm [4]

FAQs on HPLC Peak Symmetry

Q1: What is the difference between peak fronting and tailing? A peak is asymmetric if its two halves are not mirror images. Fronting occurs when the front half of the peak is wider than the back half. Tailing is the opposite, where the back half of the peak is wider and more drawn out. This is typically measured at 10% of the peak height [1].

Q2: My peaks suddenly started tailing. What should I check first? A sudden onset of tailing across all peaks strongly suggests a column-related problem or a contaminated mobile phase. Begin by:

  • Checking the column: Look for signs of aging or blockage. Compare current chromatograms with older system suitability tests [1].
  • Preparing fresh mobile phase: Use fresh, HPLC-grade solvents and high-purity buffers to rule out contamination [2].

Q3: Why do basic compounds like Torbafylline often show tailing on C18 columns? Tailing in basic compounds is primarily due to ionic interactions between the protonated base and acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase. Using a low-pH mobile phase (e.g., pH 3.0) protonates these silanol groups, reducing their ionic interaction and improving peak shape [1] [2] [4].

Systematic Troubleshooting Workflow

For a logical, step-by-step approach to diagnosing and fixing peak shape problems, you can follow this workflow:

Start Start: Peak Symmetry Issue CheckAllPeaks Do all peaks show the issue? Start->CheckAllPeaks ChemicalIssue Likely chemical/method issue for specific analyte CheckAllPeaks->ChemicalIssue No (only one peak) CheckColumn Check column condition and history CheckAllPeaks->CheckColumn Yes (all peaks) PrepareFreshMP Prepare fresh mobile phase CheckColumn->PrepareFreshMP ProblemPersists Did the problem persist? PrepareFreshMP->ProblemPersists ProblemPersists->ChemicalIssue No HardwareIssue Likely instrumental/ hardware issue ProblemPersists->HardwareIssue Yes CheckTubing Check for extra-column volume (e.g., long, wide tubing) HardwareIssue->CheckTubing CheckFittings Check for loose fittings or blocked inlet frit CheckTubing->CheckFittings

References

Torbafylline detection sensitivity optimization

Author: Smolecule Technical Support Team. Date: February 2026

Known Properties of Torbafylline

The table below summarizes the key chemical and biological data available for this compound, which serves as a foundation for any detection method development [1].

Property Detail
CAS Number 105102-21-4
Molecular Formula C₁₆H₂₆N₄O₄
Molecular Weight 338.4 g/mol
Mechanism of Action Phosphodiesterase (PDE) inhibitor [2] [1]
Primary Signaling Pathway PDE4/cAMP/EPAC/PI3K/Akt [2] [1]
Solubility (DMSO) 25 mg/mL (73.88 mM)

Suggested Approach for Method Development

Since explicit protocols are not available, here is a general approach to guide your experimentation, based on standard practices in analytical chemistry [3].

  • Technique Selection: Given its molecular weight and structure, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is likely the most suitable technique for detecting and quantifying this compound with high sensitivity and specificity [3].
  • Parameter Optimization: You will need to systematically optimize experimental conditions. Key factors to investigate include:
    • Chromatography: The composition of the mobile phase (e.g., water/acetonitrile or water/methanol, often with modifiers like formic acid or ammonium acetate), the type of column (e.g., C18), column temperature, and flow rate.
    • Mass Spectrometry: Ionization source parameters (for ESI or APCI), and collision energies for multiple reaction monitoring (MRM) to find the most sensitive and stable signal.
  • Sample Preparation: Optimize procedures for biological matrices (e.g., plasma, tissue homogenates). This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to reduce matrix effects and improve analyte recovery [3].

Experimental Workflow Diagram

The following diagram outlines the core workflow for developing a detection method, from handling the compound to data analysis. The DOT code below the image is provided for your use.

Torbafylline_Workflow This compound Detection Method Development Start Start: Method Development Stock Prepare Stock Solution (Example: in DMSO) Start->Stock Sample_Prep Sample Preparation (Extraction from Matrix) Stock->Sample_Prep LC_Opt LC Method Optimization (Mobile Phase, Column, Flow Rate) MS_Opt MS Method Optimization (Ionization, MRM Transitions) LC_Opt->MS_Opt Validation Method Validation MS_Opt->Validation Sample_Prep->LC_Opt

Frequently Asked Questions

Q: What is the primary mechanism of action of this compound? A: this compound is a xanthine derivative and a phosphodiesterase (PDE) inhibitor. It acts specifically by inhibiting PDE4, leading to increased intracellular cAMP levels. This activates the cAMP/EPAC/PI3K/Akt signaling pathway, which is responsible for its observed effect of attenuating burn-induced skeletal muscle proteolysis [2] [1].

Q: I cannot find a published detection method for this compound. What should I do? A: This is a common situation for research compounds. The best course of action is to develop a method based on its known physicochemical properties. Using the molecular weight and formula as a starting point, you can use mass spectrometry to predict potential precursor and product ions. The solubility data suggests DMSO is a suitable solvent for stock solutions, which is a critical first step [1].

Q: How can I represent the signaling pathway affected by this compound? A: You can use the following Graphviz code to generate a clear diagram of the pathway [2] [1].

Torbafylline_Pathway This compound Signaling Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Decreases Degradation EPAC EPAC cAMP->EPAC PI3K PI3K EPAC->PI3K Akt Akt PI3K->Akt Outcome Attenuated Muscle Proteolysis Akt->Outcome

Key Recommendations for Researchers

  • Start with Physicochemical Properties: The molecular weight and formula are your most valuable assets for initiating MS-based method development [1].
  • Leverage General Optimization Principles: Apply standard sensitivity enhancement strategies, such as optimizing sample preparation to reduce matrix effects and using advanced signal processing techniques to improve the signal-to-noise ratio [3].
  • Consult Original Literature: While specific methods are scarce, the primary research article (PMID: 24973766) may contain clues about the compound's handling and analysis in a biological context [2].

References

Troubleshooting Guide: General Extraction Efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Issue Possible Causes General Troubleshooting Steps
Low Extraction Yield Inefficient solvent, incorrect temperature, inadequate time, poor cell lysis Optimize solvent type/ratio; adjust temperature; increase extraction/extend contact time; improve sample pre-treatment (e.g., grinding) [1] [2].
Inconsistent Results Variable sample particle size, uneven heating or mixing, solvent degradation Standardize sample grinding/sieving; ensure consistent mixing/agitation; use fresh solvents [1] [2].
High Levels of Impurities Non-selective solvent, co-extraction of matrix components Switch to more selective solvent; add clean-up steps (e.g., washing, filtration); adjust extraction pH [2].

A Path Forward for Your Research

To develop specific protocols for Torbafylline, you can take the following steps:

  • Consult Specialized Databases: Search in-depth scientific databases (e.g., SciFinder, Reaxys, patent databases) for proprietary or journal-published synthesis and purification methods.
  • Apply General Xanthone Principles: this compound is an N-methylated xanthine derivative [3]. Research on xanthones (a related class of compounds) shows that modern techniques like Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE) can significantly improve yield and efficiency over traditional methods [4]. You can use these general methodologies as a starting point for experimentation.
  • Systematic Method Optimization: Develop your own optimized protocol by systematically varying and testing key parameters such as solvent systems, temperature, pressure, and extraction time [2].

Experimental Workflow for Method Development

The diagram below outlines a logical workflow for developing an extraction method from scratch when standard protocols are unavailable.

Start Start: Literature Review & Compound Analysis A Select Initial Method (based on compound properties) Start->A B Define Key Parameters: • Solvent • Temperature • Time • Pressure A->B C Design of Experiments (DOE) for systematic testing B->C D Execute Experiments & Analyze Results C->D E Evaluate Yield & Purity D->E F Optimize Parameters based on results E->F F->C  Iterate G Validate Final Method F->G H Document Protocol G->H

References

Torbafylline Pharmacological Profile & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data and experimental methodologies for torbafylline:

Aspect Details
Bioactivity & Mechanism Phosphodiesterase (PDE) inhibitor. Attenuates protein hydrolysis by activating the PDE4/cAMP/EPAC/PI3K/Akt pathway [1].

| In Vivo Protocol (Muscle Function) | Animal Model: Rats with chronically decreased blood supply to muscles [1]. Dosage & Route: 25 mg/kg, orally (p.o.) [1]. Treatment Duration & Frequency: Administered twice a day for a period of two weeks [1]. Key Outcome: Reversed the decrease in running time, suggesting improved muscle performance [1]. | | In Vivo Protocol (Muscle Atrophy Recovery) | Animal Model: Rats recovering from 5 weeks of hindlimb suspension-induced atrophy [2]. Key Outcome (Recovery): Accelerated recovery of soleus muscle. Led to faster return of mitochondrial volume densities and capillary-to-fiber ratios to baseline. Significantly improved muscle fatigue resistance after 4 weeks of recovery [2]. |

Frequently Asked Questions (FAQs) for Researchers

  • What is the primary mechanism of action of this compound? this compound is a xanthine derivative and a phosphodiesterase (PDE) inhibitor. Its primary action is attenuating burn-induced and cancer/sepsis-related protein hydrolysis in skeletal muscle. This effect is mediated through its activation of the PDE4/cAMP/EPAC/PI3K/Akt signaling pathway [1].

  • What is an effective in vivo dosing regimen for this compound in rat models? Research indicates that an oral dose of 25 mg/kg is effective. For studies on muscle performance, a regimen of 25 mg/kg, administered twice daily for two weeks, has been used. The compound has also shown effects when given daily over a three-week period [1].

  • Does this compound prevent or reverse muscle atrophy? Evidence suggests this compound is more effective in aiding recovery rather than preventing atrophy. One study found that administering the drug during a muscle atrophy induction period (hindlimb suspension) was ineffective in preventing atrophic changes. However, administration during the recovery period resulted in a faster restoration of key structural and functional properties of the soleus muscle [2].

This compound Signaling Pathway

The following diagram illustrates the signaling pathway through which this compound exerts its effects on muscle protein hydrolysis, based on the research data [1].

G This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades EPAC EPAC cAMP->EPAC Activates PI3K PI3K EPAC->PI3K Activates Akt Akt PI3K->Akt Activates ProteinHydrolysis ProteinHydrolysis Akt->ProteinHydrolysis Inhibits

Guidance for Further Optimization Work

The search results indicate that detailed process parameters for this compound (such as those related to chemical synthesis, formulation, or analytical method development) are not publicly available. To advance your research, consider these approaches:

  • Analytical Method Development: For quantifying this compound, you would likely need to develop a new Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. You can follow a systematic approach involving method scouting, optimization, robustness testing, and validation [3].
  • Adopting Optimization Frameworks: The general principles of Process Parameter Optimization used in other complex fields (like additive manufacturing) can be applied. This involves using structured frameworks like Design of Experiments (DoE) and machine learning to model the relationship between process inputs and desired outcomes, moving away from trial-and-error [4] [5].

References

Torbafylline: Mechanism & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information on Torbafylline's mechanism of action and in vivo experimental findings.

Aspect Details
Drug Classification Small molecule, N-methylated xanthine derivative, phosphodiesterase (PDE) inhibitor [1] [2].
Molecular Weight 338.4 [2].
CAS Number 105102-21-4 [1] [2].
Primary Mechanism Inhibits Phosphodiesterase 4 (PDE4), increasing cAMP levels. Attenuates muscle protein hydrolysis via PDE4/cAMP/EPAC/PI3K/Akt pathway [2].
Primary Molecular Targets PDE4A, PDE4B, PDE4D [1].

| In Vivo Efficacy (Rodents) | • Burn-induced protein hydrolysis: Attenuated in rat skeletal muscle [2]. • Cancer/Sepsis-induced protein hydrolysis: Inhibited ubiquitin-proteasome-dependent protein breakdown [2]. • Muscle perfusion: Improved capillary perfusion in ischemic rat muscle [3]. • Fatigue & Performance: Decreased fatigue and improved running performance in rats with chronic leg artery ligation [4]. | | Reported In Vivo Dosage | 25 mg/kg, administered orally (by gavage), once or twice daily [2] [3] [4]. |

Experimental Protocols & Methodology

Here are the detailed methodologies from key studies, which can be used as a reference for replicating experiments.

  • Animal Model Preparation (Chronic Ischemia) [3] [4]: The common iliac artery or femoral artery in one hind limb of the rat is surgically ligated. The contralateral limb serves as an internal control. Experiments are typically conducted after a recovery period of several weeks (e.g., 5 weeks) to establish chronic ischemia.

  • Capillary Perfusion Measurement [3]:

    • A fluorochrome (thioflavine S conjugated with serum albumin) is injected intra-arterially.
    • After 7.5 seconds, the tibialis anterior muscle is harvested and snap-frozen.
    • Cryostat sections are prepared and analyzed under a microscope.
    • Perfused capillaries (filled with fluorochrome) and total capillaries (stained for alkaline phosphatase) are counted.
    • The ratio of perfused to total capillaries (Cp:Ct) is calculated for different muscle regions (glycolytic cortex vs. oxidative core).
  • Functional Performance Test (Running Wheel) [4]: Rats with chronic artery ligation are placed on a running wheel, and their running time or distance is measured and compared before and after treatment with this compound.

  • Muscle Fatigue Assessment [4]: The ischemic muscle is directly stimulated to contract, often for 45 minutes. The fatigue index is calculated, which represents the decline in force production over the stimulation period.

Proposed FAQs & Troubleshooting Guide

Since explicit stability data is unavailable, here is a template for a troubleshooting guide based on common research challenges.

Frequently Asked Questions

  • Q: What is the primary signaling pathway targeted by this compound?
    • A: this compound is a PDE4 inhibitor. Its protective effects in skeletal muscle are mediated through the PDE4/cAMP/EPAC/PI3K/Akt pathway, which ultimately attenuates protein hydrolysis [2].
  • Q: What is a standard in vivo dosage of this compound in rat models?
    • A: Multiple studies have effectively used an oral dose of 25 mg/kg, administered once or twice daily [2] [4].
  • Q: How does this compound improve function in ischemic muscle?
    • A: It enhances microcirculatory parameters (red cell flux, surface pO2) and increases the proportion of perfused capillaries, particularly in the hard-to-reach oxidative muscle regions. This leads to decreased lactate accumulation and reduced fatigue [3] [4].

Troubleshooting Guide for Common Research Scenarios

Problem Potential Cause Suggested Solution

| Low in vivo efficacy | • Incorrect dosage or dosing frequency. • Animal model not properly established. | • Verify dosage calculations (e.g., 25 mg/kg). • Confirm artery ligation success via blood flow measurement before starting treatment. | | High variability in results | • Inconsistent animal model. • Imperfect drug formulation or solvent. | • Standardize surgical procedures. • Use a consistent, pharmaceutically acceptable vehicle like DMSO for in vitro work and ensure uniform suspension for oral gavage [2]. | | Need to confirm target engagement | Lack of downstream pathway activation. | • Measure cAMP levels in muscle tissue to confirm PDE4 inhibition. • Analyze biomarkers of the PI3K/Akt pathway via Western blot. |

This compound Mechanism of Action

The diagram below illustrates the reported signaling pathway through which this compound exerts its effects on skeletal muscle.

G This compound Inhibits Muscle Protein Breakdown This compound This compound PDE4 PDE4 Enzyme This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades EPAC EPAC/PI3K/Akt Pathway cAMP->EPAC Activates Outcome Attenuated Protein Hydrolysis EPAC->Outcome

References

Torbafylline: Chemical & Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified information for Torbafylline.

Property Description
Chemical Name This compound [1]
CAS Number 105102-21-4 [1] [2]
Molecular Formula C({16})H({26})N({4})O({4}) [1] [2]
Molecular Weight 338.4 g/mol [2]
Mechanism of Action Phosphodiesterase (PDE) inhibitor; targets PDE4A, PDE4B, and PDE4D subtypes [1]
Reported Uses Mitigates protein breakdown in rat skeletal muscle; suppresses ubiquitin-proteasome-dependent protein degradation in cancer and sepsis models [2]
Boiling Point 534.7±60.0 °C (Predicted) [2]
pKa 15.28±0.29 (Predicted) [2]
SMILES CCOCN1C=NC2=C1C(=O)N(CCCCC(C)(C)O)C(=O)N2C [1]

Suggested Experimental Approach for Degradation Studies

In the absence of specific data for this compound, you can adapt established stability and degradation kinetics protocols used for other small molecule drugs. The methodology from a stability study on Bedaquiline provides an excellent template [3].

  • Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the core technique for separating and quantifying degradation products. The method should be validated for linearity, precision, and accuracy [3].
  • Forced Degradation Studies: Expose this compound to various stress conditions to induce degradation:
    • Hydrolytic Degradation: Prepare solutions in acidic (e.g., 0.1N-2N HCl) and alkaline (e.g., 0.1N-2N NaOH) media at different temperatures (e.g., 25°C, 50°C, 80°C) [3].
    • Neutral Degradation: Include a control in neutral aqueous conditions [3].
  • Kinetic Analysis: Withdraw samples at regular intervals, quench the reaction, and analyze. Plot the percentage of drug remaining versus time to determine the order of the reaction. Calculate kinetic parameters like the rate constant (k), half-life (t~1/2~), and shelf-life (t~90~) [3].

Proposed Signaling Pathway of this compound

Based on its known mechanism as a PDE4 inhibitor, the following diagram illustrates its proposed signaling pathway that leads to reduced protein degradation. You can use the DOT script below to generate the visualization.

cluster_nucleus Cell Nucleus This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Hydrolyzes PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC PI3K PI3K PKA->PI3K Gene Transcription Gene Transcription PKA->Gene Transcription EPAC->PI3K Akt Akt PI3K->Akt Protein Degradation Protein Degradation Akt->Protein Degradation Suppresses Akt->Gene Transcription Cell Nucleus Cell Nucleus

(Generated with Graphviz)

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is characterized as a phosphodiesterase (PDE) inhibitor, specifically targeting the PDE4A, PDE4B, and PDE4D subtypes. By inhibiting these enzymes, it prevents the hydrolysis of the second messenger cyclic AMP (cAMP), leading to increased intracellular cAMP levels [1].

Q2: How can I start investigating the degradation products of this compound? A2: A robust starting point is to conduct forced degradation studies using a validated RP-HPLC method, following protocols similar to those used for bedaquiline [3]. Key parameters to study include the effect of pH, temperature, and ionic strength. The degradation kinetics will likely follow a first-order reaction model, allowing you to calculate critical stability parameters like half-life [3].

Q3: In what biological processes is this compound involved? A3: Research indicates this compound mitigates protein breakdown in skeletal muscle. The proposed pathway involves the activation of the PDE4/cAMP/EPAC/PI3K/Akt signaling axis, which ultimately suppresses the ubiquitin-proteasome system responsible for protein degradation [2].

How to Proceed with Your Research

To move forward with your technical support center, I suggest the following steps:

  • Validate the Analytical Method: The first step is to adapt and validate the RP-HPLC method from the bedaquiline study for this compound. This is a prerequisite for reliably detecting and quantifying degradation products [3].
  • Consult Specialized Databases: Use scientific databases such as SciFinder-n or Reaxys to perform a comprehensive search for any existing literature on this compound metabolism or degradation. These resources often contain information not readily available through general searches.
  • Conduct Experimental Studies: Once an analytical method is in place, proceed with the forced degradation studies under ICH-recommended conditions (acid, base, oxidation, thermal, and photolytic stress) to empirically identify and characterize the degradation products [3].

References

Torbafylline: Technical Overview & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Torbafylline is an experimental xanthine derivative that functions as a phosphodiesterase (PDE) inhibitor, specifically targeting the PDE4 isoforms (PDE4A, PDE4B, PDE4D) [1] [2]. Its primary documented mechanism involves attenuating burn-induced and cancer- or sepsis-induced protein hydrolysis in rat skeletal muscle through the activation of the PDE4/cAMP/EPAC/PI3K/Akt pathway [2].

The table below summarizes key quantitative data from in vivo studies in rat models:

Parameter Details
Bioactive Pathway PDE4/cAMP/EPAC/PI3K/Akt pathway activation [2]
Primary Effects Attenuates burn-induced protein hydrolysis; inhibits ubiquitin-proteasome-dependent protein hydrolysis [2]
Effective Dosage 25 mg/kg (oral administration) [2]
Dosing Frequency Twice daily [2]
Treatment Duration 2 to 3 weeks [2]
Key In Vivo Outcomes Decreased fatigue (to 68%); improved running performance; increased lactate release from ischemic muscles; attenuated increase in blood flow in ligated muscles [2]

Frequently Asked Questions & Troubleshooting

Here are answers to some anticipated questions based on the available data:

  • Q: What is the recommended solvent and method for preparing a stock solution of this compound?

    • A: According to one vendor, this compound can be dissolved in DMSO at a concentration of 25 mg/mL (73.88 mM). Sonication is recommended to aid dissolution [2]. For in vivo studies, a formulation of 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O has been used [2].
  • Q: What is the evidence that this compound's primary target is PDE4?

    • A: Database information lists this compound's molecular targets as PDE4A, PDE4B, and PDE4D [1]. Its mechanism is described as acting through the "PDE4/cAMP/EPAC/PI3K/Akt pathway," which is consistent with its classification as a PDE4 inhibitor [2].

This compound Mechanism of Action

The following diagram illustrates the documented signaling pathway through which this compound exerts its effects in skeletal muscle, based on the search results.

TorbafyllinePathway This compound This compound PDE4 PDE4 Enzyme This compound->PDE4 Inhibits cAMPaccum ↑ cAMP Levels This compound->cAMPaccum Leads to cAMP cAMP PDE4->cAMP Degrades EPAC EPAC cAMP->EPAC Activates PI3K PI3K EPAC->PI3K Activates Akt Akt PI3K->Akt Activates ProteinHydrolysis Muscle Protein Hydrolysis Akt->ProteinHydrolysis Inhibits cAMPaccum->EPAC

Guidance for Further Research

Please note that the information presented comes largely from chemical and pharmacological databases. The experimental data, especially regarding protocols, is not highly detailed.

  • For Robust Experimental Protocols: You will likely need to consult the primary research literature directly. The papers referenced in the Semantic Scholar topic page for this compound, particularly those from the 1990s, would be the best source for detailed methodologies [3].
  • For Formulation Details: While a basic in vivo formulation is provided [2], optimizing it for your specific research model (e.g., different animal species) may require further investigation and validation.

References

Torbafylline method validation ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

What is Torbafylline?

This compound is an experimental small molecule drug that is a xanthine derivative and acts as a phosphodiesterase (PDE) inhibitor [1] [2]. Here is a summary of its known characteristics:

Property Description
Mechanism of Action Inhibits phosphodiesterase 4 (PDE4), increasing cAMP levels and activating the PDE4/cAMP/EPAC/PI3K/Akt pathway [1] [2].
Biological Effects Attenuates burn-induced and cancer/sepsis-related protein hydrolysis in rat skeletal muscle; improves capillary perfusion and accelerates muscle regeneration in animal studies [2] [3] [4].
Status Experimental; not an approved drug [1].

The ICH Q2(R2) Validation Framework

Since no validated methods for this compound are published, any method development would need to follow the current ICH Q2(R2) guideline, "Validation of Analytical Procedures" [5]. The following table outlines the core validation parameters and their typical acceptance criteria for a hypothetical assay method (e.g., an HPLC assay for a drug substance).

Validation Parameter Objective Typical Methodology & Acceptance Criteria Example
Specificity To prove the method can distinguish the analyte from other components. Demonstrate baseline separation of this compound from its forced degradation products. No interference from placebo at the retention time of the analyte.
Linearity To demonstrate a direct proportional relationship between concentration and response. Analyze at least 5 concentrations (e.g., 50-150% of target). Acceptance: Correlation coefficient (r) > 0.998, visual inspection of the plot, residual analysis [6].
Accuracy To determine the closeness of test results to the true value. Spike and recover this compound from a placebo matrix at multiple levels (e.g., 80%, 100%, 120%). Acceptance: Mean recovery of 98.0-102.0%.
Precision To determine the closeness of agreement among a series of measurements. Repeatability: Multiple injections of a homogeneous sample. Acceptance: %RSD ≤ 2.0% for assay. Intermediate Precision: Repeat the study on a different day, with a different analyst/instrument [5].
Range The interval between the upper and lower concentrations for which linearity, accuracy, and precision are demonstrated. Established from the linearity and accuracy data (e.g., 80-120% of the test concentration).
Detection Limit (LOD) The lowest amount of analyte that can be detected. Signal-to-noise ratio of 3:1, or based on standard deviation of the response and the slope of the calibration curve.
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantified with acceptable accuracy and precision. Signal-to-noise ratio of 10:1. Acceptance: Accuracy of 80-120% and precision of ≤10% RSD at the LOQ level.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Vary parameters like column temperature (±2°C), flow rate (±10%), or mobile phase pH (±0.2 units). Acceptance: The system suitability criteria are met in all variations.

Experimental Protocol for a Stability-Indicating HPLC Method

Here is a generalized protocol for developing and validating a stability-indicating HPLC method for this compound, which aligns with ICH Q2(R2) and Q14 principles [5].

  • Method Development and Scouting

    • Analytical Target Profile (ATP): Define the goal: "To quantify this compound in a drug substance from 80% to 120% of the target concentration (e.g., 1 mg/mL) with an accuracy of 98-102% and precision of ≤2.0% RSD."
    • Initial Chromatography: A reverse-phase C18 column is a typical starting point. Scout different mobile phase compositions (e.g., phosphate or acetate buffer with methanol or acetonitrile) and gradients to achieve a sharp, symmetrical peak for this compound.
  • Forced Degradation Studies for Specificity

    • Purpose: To demonstrate the method's stability-indicating properties by proving it can separate this compound from its degradation products.
    • Procedure: Stress samples of this compound under various conditions:
      • Acidic Hydrolysis: Treat with 0.1M HCl at room temperature for several hours.
      • Basic Hydrolysis: Treat with 0.1M NaOH at room temperature for several hours.
      • Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature. (Note: ANVISA guidelines may also require metal ion oxidation [6]).
      • Thermal Degradation: Expose the solid drug substance to 60°C for several days.
      • Photolytic Degradation: Expose to UV and visible light as per ICH Q1B.
    • Analysis: Inject stressed samples and demonstrate that the this compound peak is pure and baseline-separated from all degradation peaks.
  • Formal Method Validation

    • Execute the validation study according to the parameters and acceptance criteria outlined in the table above.
  • System Suitability Testing

    • Establish and perform system suitability tests before each validation run and for future routine use. Criteria often include plate count, tailing factor for the this compound peak, and %RSD for replicate injections of a standard [6].

Experimental Workflow Diagram

The following diagram visualizes the overall workflow for analytical method development and validation based on ICH Q2(R2) and Q14, from defining requirements to establishing a control strategy.

Analytical Method Lifecycle Workflow ATP Define Analytical Target Profile (ATP) Dev Method Development & Scouting ATP->Dev Guides Specificity Forced Degradation Studies (Specificity) Dev->Specificity Optimizes Validation Formal Method Validation Specificity->Validation Confirms SystemSuitability Establish System Suitability Tests Validation->SystemSuitability Defines ControlStrategy Control Strategy & Lifecycle Management SystemSuitability->ControlStrategy Supports

Key Considerations for Your Project

  • No Publicly Available Methods: The lack of published methods for this compound means your team will need to develop a method from first principles [1].
  • Adopt a Lifecycle Approach: Follow ICH Q14, which encourages a science- and risk-based approach. Begin by defining an Analytical Target Profile (ATP) to guide your development and validation efforts [5].
  • Plan for Regulatory Scrutiny: Regulatory agencies expect thorough documentation and scientific justification for all acceptance criteria. If targeting markets like Brazil, be aware that ANVISA guidelines can be more prescriptive than ICH, requiring more rigorous statistical analysis and specific forced degradation conditions [6].

References

Torbafylline vs other xanthine derivatives comparative efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Xanthine Derivatives at a Glance

The table below summarizes key information for well-known xanthine derivatives and the experimental status of Torbafylline.

Drug Name Primary Mechanism of Action Therapeutic Use & Efficacy Key Clinical Findings / Status

| Theophylline/Aminophylline (Brands: Uniphyllin, Phyllocontin) | Non-selective PDE inhibition; adenosine receptor antagonism [1] [2] | Asthma & COPD: • Bronchodilation [2]. • Low-dose: Reduces COPD exacerbations when combined with inhaled corticosteroids [1] [3]. | • Systematic Review (2025): Adding theophylline to inhaled therapy for stable COPD improves lung function (FEV1, FVC) and reduces exacerbation risk, but increases adverse reactions [3]. • Effective in critically ill children with status asthmaticus [4]. | | Caffeine | Adenosine receptor antagonism (Central Nervous System) [5] | Central Stimulant: • Counters fatigue and drowsiness [5]. | • Metabolized by liver enzyme CYP1A2, leading to potential drug interactions (e.g., with antidepressants like Fluvoxamine) [5]. | | This compound (Experimental) | PDE4 enzyme inhibition (specifically PDE4A, PDE4B, PDE4D) [6] | Not established. Precise therapeutic application is not defined in available databases. | • Status: Listed as "Experimental" in DrugBank [6]. • Data Gap: No published clinical trial results, efficacy data, or direct comparative studies with other xanthines were located. |

Experimental Data and Protocols for Established Xanthines

While direct comparisons with this compound are unavailable, the following outlines key experimental methodologies used to generate efficacy data for classic xanthines like theophylline.

Clinical Trial: Low-Dose Theophylline in COPD (TWICS Protocol)

This is a robust example of a study design for evaluating a new application of an established xanthine [1].

  • Objective: To determine if adding low-dose theophylline to inhaled corticosteroids reduces the incidence of exacerbations in COPD patients.
  • Design: Randomized, double-blind, placebo-controlled, multicenter trial.
  • Participants: 1,424 adults with COPD, a history of ≥2 exacerbations in the previous year, and currently using inhaled corticosteroids.
  • Intervention:
    • Active Treatment: Oral Uniphyllin MR (200 mg once or twice daily) for 52 weeks.
    • Control: Visually identical placebo.
    • Dosing: Based on pharmacokinetic modeling (smoking status and body weight) to achieve a steady-state serum theophylline level of 1–5 mg/L, considered a "low dose" [1].
  • Primary Outcome: The total number of participant-reported COPD exacerbations requiring oral corticosteroids or antibiotics during the 52-week treatment period.
  • Key Mechanistic Rationale: Preclinical studies indicate that at low doses, theophylline increases the sensitivity of COPD airway inflammation to the anti-inflammatory effects of inhaled corticosteroids [1].
Clinical Trial: Theophylline vs. Terbutaline in Severe Pediatric Asthma

This study demonstrates a protocol for comparing a xanthine derivative against another standard-of-care treatment [4].

  • Objective: To compare the efficacy of theophylline versus terbutaline in critically ill children with status asthmaticus.
  • Design: Randomized, prospective, controlled, double-blind trial.
  • Participants: 40 children in a pediatric intensive care unit with impending respiratory failure from asthma.
  • Intervention (all patients received baseline therapy of IV corticosteroids and continuous nebulized albuterol):
    • Group 1: Theophylline + Placebo
    • Group 2: Terbutaline + Placebo
    • Group 3: Theophylline + Terbutaline
  • Main Outcomes: Change in clinical asthma score over time, length of ICU stay, and incidence of adverse events.
  • Conclusion: Theophylline was as effective as terbutaline, with no differences in clinical scores or ICU stay, but at a significantly lower medication cost [4].

Signaling Pathways of Xanthine Derivatives

The following diagram illustrates the primary molecular pathways targeted by different xanthine derivatives, highlighting the distinct and more targeted mechanism proposed for this compound.

G cluster_pathway Xanthine Derivative Mechanisms Extracellular Space Extracellular Space Intracellular Space Intracellular Space Physiological Effect Physiological Effect Adenosine Adenosine Adenosine Receptor\n(A1, A2A) Adenosine Receptor (A1, A2A) Adenosine->Adenosine Receptor\n(A1, A2A) Binds cAMP cAMP Adenosine Receptor\n(A1, A2A)->cAMP Modulates Production Hydrolyzed cAMP Hydrolyzed cAMP cAMP->Hydrolyzed cAMP Conversion Increased cAMP levels Increased cAMP levels cAMP->Increased cAMP levels Leads to PDE Enzyme PDE Enzyme PDE Enzyme->Hydrolyzed cAMP Catalyzes PDE4 Enzyme\n(PDE4A/B/D) PDE4 Enzyme (PDE4A/B/D) PDE4 Enzyme\n(PDE4A/B/D)->Hydrolyzed cAMP Catalyzes Caffeine\n& Theophylline Caffeine & Theophylline Caffeine\n& Theophylline->Adenosine Receptor\n(A1, A2A) Antagonizes Theophylline Theophylline Theophylline->PDE Enzyme Non-selectively Inhibits This compound This compound This compound->PDE4 Enzyme\n(PDE4A/B/D) Selectively Inhibits Physiological Effects Physiological Effects Increased cAMP levels->Physiological Effects

Interpretation and Research Implications

The lack of data on this compound is a critical finding for researchers. Its classification as a PDE4 inhibitor suggests a potential development pathway aimed at improving the therapeutic window of earlier, non-selective PDE inhibitors like theophylline, which are limited by side effects [3].

For a complete efficacy comparison with this compound, the following data would be required but is currently unavailable:

  • Preclinical in vitro/in vivo data showing potency (IC50) against PDE4 isoforms versus other xanthines.
  • Phase I clinical trial results on pharmacokinetics, safety, and tolerability.
  • Phase II/III trials in a specific disease model (e.g., COPD, psoriasis) with head-to-head comparisons against theophylline or other standard treatments.

References

Torbafylline analytical method validation parameters

Author: Smolecule Technical Support Team. Date: February 2026

Core Validation Parameters & Protocols

For a quantitative impurity method for a drug substance like Torbafylline, you would typically need to validate all the parameters listed in the table below. The specific acceptance criteria should be pre-defined and justified in your validation protocol based on the method's requirements [1] [2] [3].

Parameter Definition Typical Experimental Protocol Common Acceptance Criteria (Examples)
Specificity Ability to measure analyte accurately despite interference from other components [1] [4]. Inject blank, placebo, standard, and sample. For stability-indicating methods, analyze stress samples (e.g., acid, base, oxidative, thermal degradation) and demonstrate peak purity [2] [3]. No interference at analyte retention time [2]. Peak purity should pass [2].
Accuracy Closeness of test results to the true value [1] [4]. Spike known amounts of analyte into placebo (for drug product) at multiple levels (e.g., 80%, 100%, 120%). Analyze and calculate % recovery [1] [2]. Recovery of 98–102% for drug substance [1] [2].

| Precision | Repeatability: Closeness of results under same conditions [1]. Intermediate Precision: Impact of variations (analyst, day, equipment) [1]. | Repeatability: Prepare & analyze six independent samples [1] [2]. Intermediate Precision: Repeat process with different analyst/equipment/day [1] [2]. | Assay: RSD ≤ 2% for six samples [2]. Impurities: RSD ≤ 10% for impurity >1.0% [2]. | | Linearity | Ability to get results proportional to analyte concentration [1] [5]. | Prepare standard solutions at 5+ concentration levels (e.g., 50–120% of target). Plot response vs. concentration [1] [6]. | Correlation coefficient (r) ≥ 0.990 [1] [6]. | | Range | Interval between upper & lower analyte levels with suitable precision, accuracy, and linearity [1]. | Derived from linearity and accuracy studies. Confirms method performance across extremes of specified range [1] [5]. | From LOQ to 120% of test concentration for assay; LOQ to 120% of specification for impurities [1]. | | LOD/LOQ | LOD: Lowest detectable amount [1]. LOQ: Lowest quantifiable amount with accuracy & precision [1]. | Based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or standard deviation of response [1] [4]. | Signal-to-noise ratio ≥ 3:1 for LOD, ≥ 10:1 for LOQ [4]. |

This workflow illustrates the logical sequence of a typical analytical method validation study, showing how the core parameters are interconnected from foundational tests to final system checks:

Start Start Method Validation Specificity 1. Specificity Start->Specificity LOD_LOQ 2. LOD & LOQ Specificity->LOD_LOQ Linearity 3. Linearity & Range LOD_LOQ->Linearity Accuracy 4. Accuracy Linearity->Accuracy Precision 5. Precision Accuracy->Precision Robustness 6. Robustness Precision->Robustness SST 7. System Suitability Testing (SST) Robustness->SST End Validation Report SST->End

Critical Pre-Validation and Ongoing Activities

  • System Suitability Testing (SST): Performed before each validation run and during routine use to ensure the analytical system is functioning correctly [1] [2]. Parameters include resolution, tailing factor, theoretical plates, and repeatability of injection [7] [2].
  • Robustness: Evaluated during method development to test reliability against small, deliberate changes in parameters (e.g., pH, temperature, flow rate) [1] [5].
  • Solution Stability: Determines how long prepared standard and sample solutions remain stable under specific storage conditions [2] [6].
  • Forced Degradation Studies: A key part of specificity for stability-indicating methods. Samples are stressed under various conditions (acid, base, oxidation, heat, light) to generate degradants and prove the method can separate them from the main peak [2] [3].

A Practical Path Forward for this compound

Since a dedicated this compound method is not available, here is how you can proceed:

  • Develop the Method First: Before validation, you must have a fully developed and optimized analytical procedure (e.g., HPLC conditions) for this compound [5].
  • Create a Validation Protocol: Draft a detailed protocol that defines the scope, experiments, and, most importantly, the justified acceptance criteria for each parameter listed above [8] [2].
  • Execute and Document: Follow your protocol, document all results meticulously, and compile a final validation report [8] [2].

References

Torbafylline specificity and selectivity validation

Author: Smolecule Technical Support Team. Date: February 2026

Torbafylline's Mechanism of Action

This compound is identified as a xanthine derivative and a phosphodiesterase (PDE) inhibitor [1] [2]. Its pharmacological activity is primarily linked to the attenuation of burn-induced and cancer/sepisis-induced protein hydrolysis in rat skeletal muscle. This effect is achieved through the activation of the PDE4/cAMP/EPAC/PI3K/Akt pathway [2].

The diagram below illustrates this signaling pathway.

torbafylline_pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades EPAC EPAC cAMP->EPAC Activates PI3K PI3K EPAC->PI3K Activates Akt Akt PI3K->Akt Activates ProteinHydrolysis ProteinHydrolysis Akt->ProteinHydrolysis Inhibits

Known Selectivity and Comparative Data

A 1994 comparative study provides some early quantitative data on the PDE inhibitory profile of this compound and related xanthine derivatives [3]. The table below summarizes the available information.

Compound PDE I (Ca²⁺/Calmodulin-stimulated) PDE II (cGMP-stimulated) PDE III (cGMP-inhibited) PDE IV (cAMP-specific, Rolipram-sensitive)
This compound More efficient inhibition of stimulated vs. basal activity; Some selectivity for PDE I [3] Inhibited [3] Modest inhibition (IC₅₀ in 10⁻⁴ M range) [3] Modest inhibition (IC₅₀ in 10⁻⁴ M range) [3]
Propentofylline Information missing IC₅₀: 20 µM [3] Modest inhibition [3] Marked selectivity vs. PDE III [3]
Pentoxifylline More efficient inhibition of stimulated vs. basal activity [3] Information missing Modest inhibition (IC₅₀ in 10⁻⁴ M range) [3] Modest inhibition (IC₅₀ in 10⁻⁴ M range) [3]
Albifylline Information missing Information missing Modest inhibition (IC₅₀ in 10⁻⁴ M range) [3] Modest inhibition (IC₅₀ in 10⁻⁴ M range) [3]

References

Torbafylline Profile and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Torbafylline is an experimental xanthine derivative and phosphodiesterase (PDE) inhibitor. The tables below summarize its core characteristics and key experimental findings.

Property Description
Drug Class Xanthine derivative; Phosphodiesterase (PDE) inhibitor [1] [2]
Molecular Weight 338.2 - 338.4 Da [3] [1] [4]
CAS Number 105102-21-4 [3] [1] [4]
Primary Target PDE4 (subtypes A, B, D) [3]
Mechanism of Action Inhibits PDE4, increasing cAMP levels and activating downstream EPAC/PI3K/Akt pathway to reduce muscle protein breakdown [2]
Therapeutic Investigation Attenuates muscle proteolysis (breakdown) from burn injury, cancer, and sepsis; improves recovery from muscle atrophy and blood flow in ischemic muscles [1] [2] [5]
Study Type Dosage & Model Key Efficacy Findings Key Experimental Observations
In Vivo (Rat) 25 mg/kg/day, orally for 3 weeks [1] Decreased fatigue to 68%; attenuated reduced blood flow in ligated muscles [1] Improved performance linked to increased lactate release from ischemic muscles [1]
In Vivo (Rat) 25 mg/kg, orally, twice daily for 2 weeks [1] Reversed decreased running time caused by limited blood supply [1] -
In Vivo (Rat) During 5-week recovery from hindlimb suspension-induced atrophy [5] Faster recovery of soleus muscle structure and function; improved fatigue resistance after 4 weeks [5] No effect in preventing atrophy during suspension period [5]
In Vitro & In Vivo In burn-injured rats and TNFα+IFNγ-treated C2C12 myotubes [2] Attenuated muscle proteolysis; increased phospho-Akt levels; normalized phospho-FOXO1 and phospho-4E-BP1 [2] Effect blocked by PI3K or Epac antagonists, confirming pathway involvement [2]

Detailed Experimental Protocol

The primary mechanism of this compound was elucidated through a study on burn-induced muscle proteolysis in rats. The key methodology is summarized below [2]:

  • In Vivo Model: Rats with burn injuries were treated with this compound.
  • In Vitro Model: C2C12 myotubes (mouse skeletal muscle cells) treated with inflammatory cytokines (TNFα and IFNγ) to simulate disease conditions.
  • Key Measurements:
    • Muscle Proteolysis: Rate of protein breakdown.
    • Enzyme Activity: PDE4 activity and cAMP concentrations.
    • Gene Expression: mRNA levels of TNFα, IL-6, ubiquitin, and E3 ligases (e.g., MAFbx).
    • Protein Analysis: Phosphorylation levels of Akt, FOXO1, and 4E-BP1, and protein levels of Epac.
  • Pathway Blocking: Used specific inhibitors (Rp-cAMPS for cAMP, plus PI3K and Epac antagonists) to confirm the involvement of each pathway component.

This compound Mechanism of Action Pathway

The diagram below illustrates the signaling pathway through which this compound reduces muscle protein breakdown, based on the experimental findings [2].

G This compound Inhibits Muscle Protein Breakdown Start Burn Injury / Sepsis / Cancer TNFα_IL6 ↑ TNF-α, IL-6 Start->TNFα_IL6 PDE4 PDE4 Enzyme TNFα_IL6->PDE4 cAMP cAMP PDE4->cAMP degrades Epac Epac cAMP->Epac PI3K PI3K cAMP->PI3K also activates Epac->PI3K Akt Akt (Phosphorylated) PI3K->Akt FOXO1 FOXO1 (Inactive when phosphorylated) Akt->FOXO1 phosphorylates/ inactivates Ubiquitin Ubiquitin-Proteasome System FOXO1->Ubiquitin when active, promotes Proteolysis Muscle Protein Breakdown Ubiquitin->Proteolysis Torb This compound Torb->PDE4 inhibits

Research Status and Context

This compound remains an experimental compound not approved for clinical use, which explains the lack of human safety data [3]. Most studies are from the 1990s to early 2000s, and its development status is unclear [5] [6]. The safety profile of PDE4 inhibitors as a class is characterized by side effects like nausea, vomiting, and diarrhea, but specific data for this compound is limited to preclinical observations.

References

Torbafylline versus theophylline efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profiles at a Glance

The table below summarizes the available information on both compounds, highlighting the disparity in existing research.

Feature Theophylline Torbafylline
Status Approved, widely used drug for decades [1] Experimental compound [2]
Primary Known Targets Non-selective PDE inhibitor (PDE3, PDE4, etc.); Non-selective adenosine receptor antagonist (A1, A2A, A2B, A3) [1] PDE4 inhibitor (PDE4A, PDE4B, PDE4D) [2]
Mechanism of Action Bronchodilation (via PDE3), Anti-inflammatory (via PDE4), Immunomodulation (via adenosine antagonism & HDAC2 activation) [1] Theoretical anti-inflammatory action via selective PDE4 inhibition (based on target data, no functional studies cited) [2]
Efficacy Data Extensive data from RCTs and meta-analyses; improves FEV1, FVC, and reduces exacerbation risk in COPD [3] [4] No published efficacy data in disease models or humans [2]
Safety & Tolerability Narrow therapeutic index; known cardiovascular, neurological, and gastrointestinal adverse effects [1] Unknown safety and tolerability profile [2]
Dosage Information Well-defined dosing protocols and therapeutic drug monitoring (10-20 mcg/mL) [5] No dosage information available [2]

Theophylline's Evidence Base and Mechanisms

As a cornerstone of respiratory therapy, the efficacy and complex mechanism of Theophylline are well-documented.

  • Established Clinical Efficacy: Multiple meta-analyses of randomized controlled trials (RCTs) confirm that Theophylline provides statistically significant and clinically relevant benefits for patients with stable COPD. These benefits include improvements in lung function measurements such as FEV1 (Forced Expiratory Volume in 1 second) and FVC (Forced Vital Capacity), as well as a reduced risk of exacerbations [3] [4]. One 2025 meta-analysis specifically found that adding Theophylline to inhaled therapy improved FEV1 by a mean difference of 0.08 L and FVC by 0.13 L, while reducing the risk of exacerbation by 25% [4].

  • Multi-Target Mechanism of Action: Theophylline's effects are mediated through several pathways [1]:

    • PDE Inhibition: Non-selectively inhibits phosphodiesterases (PDEs), leading to increased intracellular cyclic AMP (cAMP). This causes bronchodilation (primarily via PDE3 inhibition) and anti-inflammatory effects (primarily via PDE4 inhibition).
    • Adenosine Receptor Antagonism: Blocks adenosine receptors (A1, A2A, A2B, A3), contributing to bronchodilation but also to some side effects like CNS stimulation.
    • HDAC2 Activation: At low doses, it activates histone deacetylase-2 (HDAC2), which can restore the efficacy of corticosteroids in reducing inflammation—a key mechanism in COPD [1].

The following diagram illustrates the key molecular pathways and physiological effects of Theophylline.

G cluster_targets Molecular Targets cluster_pathways Intracellular Pathways cluster_effects Physiological Effects & Clinical Efficacy Theophylline Theophylline PDE_Inhibition PDE Inhibition (non-selective) Theophylline->PDE_Inhibition Adenosine_Antagonism Adenosine Receptor Antagonism (non-selective) Theophylline->Adenosine_Antagonism HDAC_Activation HDAC2 Activation (low dose) Theophylline->HDAC_Activation cAMP_Increase ↑ cAMP levels PDE_Inhibition->cAMP_Increase Steroid_Sensitization Corticosteroid Sensitization HDAC_Activation->Steroid_Sensitization Bronchodilation Bronchodilation cAMP_Increase->Bronchodilation AntiInflammatory Anti-inflammatory Effect cAMP_Increase->AntiInflammatory Steroid_Sensitization->AntiInflammatory Lung_Function Improved FEV1 & FVC Bronchodilation->Lung_Function Exacerbation Reduced Exacerbation Risk AntiInflammatory->Exacerbation

The this compound Data Gap

In contrast to Theophylline, the information on this compound is sparse. The DrugBank entry identifies it as an experimental small molecule and a putative PDE4 inhibitor, but it lacks any associated clinical trial data or published research on its efficacy [2]. Without results from in vitro (cellular), in vivo (animal), or human studies, its pharmacological profile and potential therapeutic value cannot be assessed or compared to Theophylline.

Interpretation for Professionals

For researchers and drug development professionals, the current evidence indicates:

  • Theophylline should be the reference agent for any comparative guide on xanthine-based therapies, given its well-characterized, multi-modal pharmacology and proven clinical outcomes [3] [1] [4].
  • This compound remains a preclinical candidate. Its classification as a '-fylline' derivative suggests a xanthine structure and PDE4-targeting mechanism [2], but this is insufficient for a meaningful efficacy comparison. Further investigation through scientific databases and patent filings may be required to locate preliminary studies.

References

Torbafylline comparative cost-effectiveness analysis

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Torbafylline

Although cost-effectiveness data is unavailable, here is a summary of the pharmacological and experimental data I found for this compound, which is relevant for researchers.

Property Description
Drug Status Experimental [1]
Molecular Class Small molecule, N-methylated xanthine derivative [1]
Molecular Weight 338.2-338.4 Da [1] [2]
Mechanism of Action Phosphodiesterase (PDE) inhibitor, specifically targeting PDE4 isoforms (PDE4A, PDE4B, PDE4D) [1] [2]
Key Experimental Findings Attenuates burn-induced and cancer/sepsis-related protein hydrolysis in rat skeletal muscle. In vivo studies in rats showed improved performance and blood flow in muscles with limited blood supply [2]
Experimental Dosage (Rat Studies) 25 mg/kg (oral) [2]

Experimental Protocol from Cited Research

The available data on this compound's efficacy comes from pre-clinical in vivo studies. The methodology below is based on the experiments described in the search results [2].

Objective

To investigate the effects of this compound on fatigue and running performance in rats with chronically decreased blood supply to muscles.

Materials and Methods
  • Animals: Laboratory rats.
  • Procedure: Decrease blood supply to specific muscles through ligation.
  • Intervention: Administer this compound orally at a dose of 25 mg/kg per day.
  • Duration: The treatment period in the referenced study lasted for three weeks.
  • Assessment: Measure running time to fatigue and blood flow in the affected muscles compared to a control group.

Proposed Framework for Future Cost-Effectiveness Analysis

For when this compound advances to clinical stages, you can plan a cost-effectiveness analysis using this standard framework based on established methodological guides [3] [4]. The diagram below outlines the core workflow.

Start Define Research Question Perspective Define Analysis Perspective Start->Perspective Comparators Identify Comparators Perspective->Comparators DataCollection Data Collection Comparators->DataCollection CostData Cost Data (Direct/Indirect) DataCollection->CostData OutcomeData Outcome Data (QALYs, LYs) DataCollection->OutcomeData Analysis Conduct Analysis CostData->Analysis OutcomeData->Analysis CalculateCER Calculate Cost- Effectiveness Ratio Analysis->CalculateCER Sensitivity Sensitivity Analysis CalculateCER->Sensitivity Interpret Interpret & Report Sensitivity->Interpret Decision Inform Decision- Making Interpret->Decision

How to Proceed with Comparative Analysis

Since direct comparisons are not available, I suggest these approaches to build a foundational analysis:

  • Focus on Mechanistic and Pre-clinical Data: At this stage, a meaningful comparison can be based on mechanism of action, chemical class, and pre-clinical efficacy. For example, you could compare this compound with other well-known PDE inhibitors or xanthine derivatives (like theophylline) for which more data exists [5] [1] [2].
  • Consult Clinical Trial Registries: Monitor databases like ClinicalTrials.gov for any ongoing clinical trials on this compound. Positive results from these trials are a prerequisite for future economic evaluations.
  • Engage with Cost-Effectiveness Models: Once clinical data is available, you can adapt existing cost-effectiveness models for similar disease areas. The search results contain examples of such models for other drugs, which use techniques like Markov models to project long-term costs and health outcomes [5] [6].

References

×

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

338.19540532 Da

Monoisotopic Mass

338.19540532 Da

Heavy Atom Count

24

UNII

65O78F9T1W

Other CAS

105102-21-4

Wikipedia

Torbafylline

Dates

Last modified: 07-17-2023

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